Product packaging for Apstatin(Cat. No.:CAS No. 160470-73-5)

Apstatin

Cat. No.: B063527
CAS No.: 160470-73-5
M. Wt: 459.5 g/mol
InChI Key: YVUUZAPYLPWFHE-HXFGRODQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Apstatin is a potent, competitive, and selective inhibitor of membrane-bound aminopeptidase P (APP). This cell-permeable pyrrolidine derivative is a critical research tool for specifically modulating the bradykinin degradation pathway. By inhibiting APP, this compound prevents the hydrolysis of the N-terminal Arg¹ residue from bradykinin and related peptides, thereby extending their biological half-life and potentiating their physiological effects. This mechanism is central to research focused on the kallikrein-kinin system, vascular permeability, inflammatory responses, and blood pressure regulation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H33N5O5 B063527 Apstatin CAS No. 160470-73-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-1-[(2S)-1-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]pyrrolidine-2-carbonyl]-N-[(2S)-1-amino-1-oxopropan-2-yl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N5O5/c1-14(20(25)30)26-21(31)17-9-5-11-27(17)22(32)18-10-6-12-28(18)23(33)19(29)16(24)13-15-7-3-2-4-8-15/h2-4,7-8,14,16-19,29H,5-6,9-13,24H2,1H3,(H2,25,30)(H,26,31)/t14-,16+,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVUUZAPYLPWFHE-HXFGRODQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N)NC(=O)C1CCCN1C(=O)C2CCCN2C(=O)C(C(CC3=CC=CC=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@@H]2CCCN2C(=O)[C@H]([C@@H](CC3=CC=CC=C3)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30936303
Record name 1-[1-(3-Amino-2-hydroxy-4-phenylbutanoyl)prolyl]-N-(1-hydroxy-1-iminopropan-2-yl)pyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

160470-73-5
Record name Apstatin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160470735
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apstatin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04092
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-[1-(3-Amino-2-hydroxy-4-phenylbutanoyl)prolyl]-N-(1-hydroxy-1-iminopropan-2-yl)pyrrolidine-2-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30936303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APSTATIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JZK8P9AG86
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Apstatin: A Technical Deep Dive into its Mechanism of Action as an Aminopeptidase P Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apstatin is a potent and specific inhibitor of aminopeptidase P (APP), a metalloprotease responsible for the cleavage of N-terminal amino acids from peptides where the penultimate residue is proline. This technical guide elucidates the core mechanism of action of this compound, detailing its inhibitory effects on APP and the subsequent physiological consequences. Through a comprehensive review of existing literature, this document provides quantitative inhibitory data, detailed experimental methodologies, and visual representations of the involved signaling pathways and experimental workflows.

Core Mechanism of Action: Inhibition of Aminopeptidase P

This compound functions as a reversible inhibitor of aminopeptidase P.[1] Its primary molecular target is the active site of this enzyme. Aminopeptidase P (APP) is a crucial enzyme in the renin-angiotensin and kinin-kallikrein systems, where it participates in the degradation of bradykinin. By inhibiting APP, this compound prevents the breakdown of bradykinin, leading to its accumulation and enhanced signaling.[2][3]

Signaling Pathway of this compound's Action

The mechanism can be visualized as a direct inhibition of an enzymatic degradation pathway, leading to the potentiation of a separate signaling cascade.

cluster_0 This compound's Primary Action cluster_1 Bradykinin Degradation Pathway cluster_2 Physiological Consequence This compound This compound APP Aminopeptidase P (APP) This compound->APP Inhibits Inactive_Metabolites Inactive Metabolites APP->Inactive_Metabolites Degrades Increased_Bradykinin Increased Bradykinin Levels Bradykinin Bradykinin Cardioprotection Cardioprotection (e.g., Reduced Infarct Size) Increased_Bradykinin->Cardioprotection Leads to

Caption: Mechanism of this compound leading to cardioprotection.

Quantitative Inhibitory Data

This compound exhibits potent inhibition of aminopeptidase P from different species. The inhibitory activity is typically quantified by the inhibition constant (Ki), which represents the concentration of inhibitor required to produce half-maximum inhibition.

Target EnzymeSpeciesKi Value (µM)Reference
Aminopeptidase P (APP)Rat2.6[4]
Aminopeptidase P (APP)Human0.64[4]
Aminopeptidase P2Not Specified~3[1]
Aminopeptidase P1Not Specified>100 (for complete inhibition)[1]

Experimental Protocols

The cardioprotective effects of this compound have been demonstrated in preclinical models of myocardial ischemia. A key experimental protocol to determine its efficacy is the in vivo rat model of acute myocardial ischemia and reperfusion.

In Vivo Model of Acute Myocardial Ischemia in Rats

This protocol is designed to assess the ability of this compound to reduce the size of a myocardial infarct.[2][3]

1. Animal Model:

  • Adult male rats are used.

  • Anesthesia is induced, typically with pentobarbital.

2. Surgical Procedure:

  • The rat is tracheotomized and ventilated.

  • A thoracotomy is performed to expose the heart.

  • The left coronary artery is ligated to induce ischemia for a defined period (e.g., 30 minutes).

3. Drug Administration:

  • This compound (e.g., 1 mg/kg) is administered intravenously a few minutes before the onset of ischemia.

  • Control groups receive saline or other comparators like ACE inhibitors (e.g., ramiprilat).

  • To confirm the bradykinin-dependent mechanism, a specific B2 receptor antagonist (e.g., HOE140) can be co-administered.

4. Reperfusion:

  • After the ischemic period, the ligature is removed to allow for reperfusion for a longer duration (e.g., 3 hours).

5. Infarct Size Determination:

  • The heart is excised and the coronary artery is re-occluded.

  • A dye (e.g., Evans blue) is perfused to delineate the area at risk (AAR).

  • The heart is sliced and incubated in a solution of triphenyltetrazolium chloride (TTC). TTC stains viable myocardium red, leaving the infarcted tissue pale.

  • The infarct size (IS) is quantified as a percentage of the AAR.

Experimental Workflow

The logical flow of the in vivo experiment can be visualized as follows:

start Start animal_prep Animal Preparation (Anesthesia, Ventilation) start->animal_prep surgery Surgical Procedure (Thoracotomy, Coronary Ligation) animal_prep->surgery drug_admin Drug Administration (this compound, Saline, etc.) surgery->drug_admin ischemia Induction of Ischemia (30 minutes) drug_admin->ischemia reperfusion Reperfusion (3 hours) ischemia->reperfusion heart_excision Heart Excision reperfusion->heart_excision staining Staining (Evans Blue & TTC) heart_excision->staining analysis Infarct Size Analysis staining->analysis end End analysis->end

Caption: Workflow for in vivo myocardial infarct size assessment.

Conclusion

This compound's mechanism of action is centered on its specific and reversible inhibition of aminopeptidase P. This leads to a bradykinin-sparing effect, which has been demonstrated to be cardioprotective in preclinical models. The quantitative data underscores its potency, and the detailed experimental protocols provide a framework for further investigation and validation of its therapeutic potential. It is crucial to distinguish the target, Aminopeptidase P (APP), from the similarly abbreviated Amyloid Precursor Protein (APP) to avoid confusion regarding its therapeutic applications.

References

Apstatin as an Aminopeptidase P Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apstatin, with the chemical name N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-prolyl-L-prolyl-L-alaninamide, is a potent and specific inhibitor of aminopeptidase P (APP). This enzyme plays a crucial role in the metabolism of peptides with a penultimate N-terminal proline residue, most notably the vasoactive peptide bradykinin. By inhibiting APP, this compound potentiates the effects of bradykinin, leading to cardioprotective and vasodilatory responses. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its role within relevant signaling pathways.

Introduction to Aminopeptidase P and the Role of this compound

Aminopeptidase P (APP; EC 3.4.11.9) is a metalloenzyme that specifically cleaves the N-terminal amino acid from peptides where the second residue is proline. This unique specificity makes it a key regulator of the biological activity of several important peptides, including bradykinin, a potent vasodilator involved in inflammation and blood pressure regulation. There are multiple isoforms of APP, including membrane-bound and cytosolic forms, which are found in various tissues.

This compound is a synthetic peptide analog designed as a specific inhibitor of APP. Its structure mimics the natural substrate of the enzyme, allowing it to bind to the active site and block its catalytic activity. The inhibition of APP by this compound is reversible.[1] This inhibition leads to an increase in the local concentration of bradykinin, thereby enhancing its physiological effects. This "bradykinin-sparing" effect has shown therapeutic potential in preclinical models of cardiovascular diseases, such as myocardial infarction.[2]

Quantitative Inhibitory Data

The inhibitory potency of this compound and its analogs has been quantified against various aminopeptidase P isozymes. The following tables summarize the key inhibitory constants (IC50 and Ki values) reported in the literature.

Table 1: Inhibitory Activity of this compound against Aminopeptidase P

SpeciesEnzyme SourceIC50 (µM)Ki (µM)Reference
HumanMembrane-bound2.90.64[3][4]
RatLung membrane-bound-2.6[5]

Table 2: Structure-Activity Relationship of this compound Analogues against Human Membrane-Bound Aminopeptidase P

CompoundN-terminal ResidueIC50 (µM)Reference
This compound (1)(2S,3R)-3-amino-2-hydroxy-4-phenyl-butanoyl2.9[3][6]
Analogue (6)(2S,3R)-3-amino-2-hydroxy-5-methyl-hexanoyl0.23[3][6]

Signaling Pathway: Bradykinin Degradation

Aminopeptidase P is a key enzyme in the degradation of bradykinin, working in concert with Angiotensin-Converting Enzyme (ACE). The following diagram illustrates this pathway and the points of inhibition by this compound and ACE inhibitors.

Bradykinin_Degradation cluster_bradykinin Bradykinin Metabolism cluster_enzymes Enzymatic Degradation cluster_inhibitors Inhibitors Bradykinin Bradykinin (Active) APP Aminopeptidase P (APP) Bradykinin->APP Arg1-Pro2 cleavage ACE Angiotensin-Converting Enzyme (ACE) Bradykinin->ACE Pro7-Phe8 cleavage Inactive_APP Inactive Metabolites Inactive_ACE Inactive Metabolites APP->Inactive_APP ACE->Inactive_ACE This compound This compound This compound->APP Inhibition ACEi ACE Inhibitors ACEi->ACE Inhibition Experimental_Workflow_Inhibition_Assay cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Enzyme_Prep Prepare Enzyme Solution Preincubation Pre-incubate Enzyme + this compound (37°C) Enzyme_Prep->Preincubation Inhibitor_Prep Prepare this compound Dilutions Inhibitor_Prep->Preincubation Substrate_Prep Prepare Bradykinin Solution Initiation Add Bradykinin to Initiate Reaction Substrate_Prep->Initiation Preincubation->Initiation Incubation Incubate at 37°C Initiation->Incubation Termination Stop Reaction with HCl Incubation->Termination Centrifugation Centrifuge Samples Termination->Centrifugation HPLC HPLC Analysis (Reverse-Phase C18) Centrifugation->HPLC Data_Analysis Calculate % Inhibition, IC50, and Ki HPLC->Data_Analysis SPPS_Workflow cluster_synthesis Peptide Chain Elongation cluster_post_synthesis Post-Synthesis Processing Resin_Swell Swell Rink Amide Resin Ala_Couple Couple Fmoc-L-Ala-OH Resin_Swell->Ala_Couple Pro1_Couple Couple Fmoc-L-Pro-OH Ala_Couple->Pro1_Couple Deprotect & Wash Pro2_Couple Couple Fmoc-L-Pro-OH Pro1_Couple->Pro2_Couple Deprotect & Wash AHPB_Couple Couple protected (2S,3R)-3-amino-2-hydroxy- 4-phenylbutanoic acid Pro2_Couple->AHPB_Couple Deprotect & Wash Cleavage Cleave from Resin & Remove Protecting Groups AHPB_Couple->Cleavage Final Deprotection & Wash Purification Purify by HPLC Cleavage->Purification Analysis Analyze by Mass Spec & Analytical HPLC Purification->Analysis

References

The Discovery and Synthesis of Apstatin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apstatin, a potent and specific inhibitor of aminopeptidase P (APP), has emerged as a significant molecule in cardiovascular research. Its discovery stemmed from the need to understand the enzymatic degradation of bradykinin, a potent vasodilator with cardioprotective effects. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of this compound. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.

Discovery and Rationale

The discovery of this compound was driven by research into the metabolism of bradykinin, a peptide hormone that is rapidly inactivated in circulation. A key enzyme responsible for this degradation is aminopeptidase P (APP), which cleaves the N-terminal arginine from bradykinin. It was hypothesized that inhibiting APP could potentiate the beneficial effects of bradykinin, particularly its cardioprotective actions.

This compound, with the chemical name N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-prolyl-L-prolyl-L-alaninamide, was synthesized by Prechel et al. in 1995 as a specific inhibitor of APP.[1] Subsequent studies confirmed its ability to inhibit APP in the low micromolar range and its selectivity over other bradykinin-degrading enzymes like angiotensin-converting enzyme (ACE).[2] This selectivity makes this compound a valuable tool for studying the specific roles of APP in physiological and pathological processes.

Quantitative Data

The inhibitory potency of this compound and its analogues against various aminopeptidase P isozymes has been determined in several studies. The following tables summarize the key quantitative data.

Inhibitor Enzyme Source Inhibition Constant (Ki) IC50 Reference
This compoundRat Lung Membrane-bound Aminopeptidase P2.6 µM-[2]
This compoundHuman Aminopeptidase P-2.9 µM[3]
This compoundRat Aminopeptidase P-0.64 µM[4]
This compoundAminopeptidase P2~3 µM-[1]
Analogue with (2S,3R)-3-amino-2-hydroxy-5-methyl-hexanoyl N-terminusHuman Aminopeptidase P-0.23 µM[3]

Experimental Protocols

Synthesis of this compound (Representative Solid-Phase Peptide Synthesis Protocol)

Materials:

  • Fmoc-L-Ala-Wang resin

  • Fmoc-L-Pro-OH

  • (2S,3R)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutanoic acid

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Hydroxybenzotriazole (HOBt)

  • 20% Piperidine in Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Fmoc-L-Ala-Wang resin in DMF for 1 hour in the synthesis vessel.

  • Fmoc Deprotection: Remove the Fmoc group from the alanine residue by treating the resin with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Proline Coupling:

    • Pre-activate Fmoc-L-Pro-OH (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF for 20 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling for the Second Proline: Repeat steps 2 and 3 for the second proline residue.

  • Coupling of the N-terminal Amino Acid:

    • Pre-activate (2S,3R)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-4-phenylbutanoic acid (3 equivalents) with DIC (3 equivalents) and HOBt (3 equivalents) in DMF.

    • Add the activated solution to the resin and shake for 2-4 hours.

    • Wash the resin thoroughly with DMF and DCM.

  • Cleavage and Deprotection:

    • Treat the resin with the TFA cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

    • Precipitate the crude peptide in cold diethyl ether.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry and NMR.

Aminopeptidase P Inhibition Assay (Fluorometric Method)

This protocol is a generalized method for determining the inhibitory activity of compounds like this compound against aminopeptidase P using a fluorogenic substrate.

Materials:

  • Purified aminopeptidase P enzyme

  • Fluorogenic substrate (e.g., Arg-Pro-Pro-7-amido-4-methylcoumarin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • This compound or other test inhibitors

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Inhibitor Preparation:

    • Dilute the purified aminopeptidase P to the desired concentration in the assay buffer.

    • Prepare a serial dilution of this compound in the assay buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add 50 µL of the assay buffer.

    • Add 25 µL of the this compound solution (or buffer for control).

    • Add 25 µL of the diluted enzyme solution and incubate for 15 minutes at 37°C.

  • Initiation of Reaction:

    • Add 25 µL of the fluorogenic substrate to each well to initiate the reaction.

  • Fluorescence Measurement:

    • Immediately measure the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) at regular intervals for 30-60 minutes using the microplate reader.

  • Data Analysis:

    • Calculate the initial reaction rates from the linear portion of the fluorescence versus time plots.

    • Determine the percent inhibition for each concentration of this compound.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

    • To determine the Ki, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Dixon plot).

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action: The Kinin-Dependent Pathway

This compound exerts its cardioprotective effects by inhibiting aminopeptidase P, thereby preventing the degradation of bradykinin. The increased levels of bradykinin then activate the bradykinin B2 receptor, a G-protein coupled receptor, initiating a downstream signaling cascade that leads to vasodilation and cardioprotection.

Apstatin_Mechanism This compound This compound APP Aminopeptidase P (APP) This compound->APP Inhibits Inactive_Bradykinin Inactive Fragments APP->Inactive_Bradykinin Bradykinin Bradykinin Bradykinin->APP Degradation B2_Receptor Bradykinin B2 Receptor Bradykinin->B2_Receptor Activates G_Protein Gq/11 Protein B2_Receptor->G_Protein Activates PLC Phospholipase C (PLC) G_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasodilation Vasodilation & Cardioprotection Ca_Release->Vasodilation PKC->Vasodilation

Caption: this compound inhibits APP, increasing bradykinin levels and activating the B2 receptor pathway.

Experimental Workflow for Assessing this compound's Cardioprotective Effects

A typical experimental workflow to evaluate the in vivo cardioprotective effects of this compound involves a model of myocardial ischemia-reperfusion injury in rodents.

Experimental_Workflow Start Animal Model (e.g., Rat) Grouping Divide into Treatment Groups: - Vehicle (Saline) - this compound - this compound + B2 Antagonist Start->Grouping Ischemia Induce Myocardial Ischemia (e.g., Coronary Artery Ligation) Grouping->Ischemia Reperfusion Reperfusion Period Ischemia->Reperfusion Infarct_Staining Harvest Heart and Stain (e.g., TTC Staining) Reperfusion->Infarct_Staining Analysis Quantify Infarct Size (Area at Risk vs. Infarcted Area) Infarct_Staining->Analysis Conclusion Assess Cardioprotective Effect of this compound Analysis->Conclusion

Caption: Workflow for in vivo evaluation of this compound's cardioprotective effects.

Conclusion

This compound stands as a testament to the power of targeted enzyme inhibition for therapeutic benefit. Its discovery has not only provided a valuable tool for dissecting the physiological roles of aminopeptidase P but has also paved the way for the development of novel therapeutic strategies for cardiovascular diseases. The detailed methodologies and data presented in this guide are intended to support further research and development in this promising area.

References

Apstatin's Effect on Kinin Metabolism: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

This document provides an in-depth technical overview of Apstatin and its effects on the kallikrein-kinin system. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the mechanism of action and therapeutic potential of inhibiting kinin metabolism.

Introduction to the Kallikrein-Kinin System

The kallikrein-kinin system is a crucial endogenous metabolic cascade that results in the release of potent vasoactive peptides known as kinins, most notably bradykinin (BK) and kallidin.[1][2] These peptides are involved in a wide array of physiological and pathological processes, including inflammation, blood pressure regulation, coagulation, and pain.[2] Kinins exert their effects by binding to two specific G protein-coupled receptors: the bradykinin B1 receptor (B1R) and the B2 receptor (B2R).[3]

The biological activity of kinins is tightly regulated by a group of enzymes called kininases, which rapidly degrade them.[2] Key enzymes in this process include Angiotensin-Converting Enzyme (ACE, also known as kininase II), Aminopeptidase P (APP), and Neutral Endopeptidase (NEP).[4][5][6] By controlling the local concentration of kinins, these enzymes play a critical role in cardiovascular and renal function.[7] The inhibition of these kininases can potentiate the actions of endogenous kinins, a mechanism that is central to the therapeutic effects of ACE inhibitors.[7][8][9]

This compound is a selective inhibitor of Aminopeptidase P (APP), one of the primary enzymes responsible for kinin degradation in specific vascular beds.[8][10][11] Its selectivity allows for the targeted potentiation of kinin activity, offering a distinct pharmacological approach compared to broader-spectrum inhibitors like ACE inhibitors.

Mechanism of Action of this compound

This compound exerts its effect by specifically inhibiting Aminopeptidase P, which cleaves the Arg1-Pro2 bond of bradykinin.[10] In vascular systems like the rat lung and heart, both APP and ACE are significant contributors to bradykinin degradation.[8][10] While ACE is responsible for a larger portion of bradykinin breakdown in the pulmonary circulation (approximately 70%), APP still plays a substantial role (approximately 30%).[10]

By inhibiting APP, this compound prevents the cleavage of bradykinin, leading to its local accumulation. This elevated concentration of bradykinin enhances the activation of B2 receptors, resulting in various downstream physiological effects, including vasodilation and cardioprotection.[8] Importantly, this compound is highly selective and does not inhibit ACE or other known bradykinin-degrading enzymes, allowing for a focused modulation of the kinin pathway.[10]

G cluster_0 Kininogen (HMWK) cluster_1 Active Kinins cluster_2 Degradation Pathways cluster_3 Physiological Effect Kininogen Kininogen Kallikrein Kallikrein Kininogen->Kallikrein Bradykinin Bradykinin (BK) (Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-Arg) APP Aminopeptidase P (APP) Bradykinin->APP substrate ACE Angiotensin-Converting Enzyme (ACE / Kininase II) Bradykinin->ACE substrate Other Other Kininases (NEP, CPN) Bradykinin->Other substrate B2R Bradykinin B2 Receptor Activation Bradykinin->B2R Inactive_APP Inactive Fragments (cleavage at Arg1-Pro2) APP->Inactive_APP degrades to Inactive_ACE Inactive Fragments (cleavage at Pro7-Phe8) ACE->Inactive_ACE degrades to Inactive_Other Other Inactive Fragments Other->Inactive_Other degrades to This compound This compound This compound->APP inhibits ACEi ACE Inhibitors ACEi->ACE inhibit Kallikrein->Bradykinin

Diagram 1: The Kinin Metabolism Pathway and the Site of this compound Inhibition.

Quantitative Data on this compound's Efficacy

The inhibitory potency of this compound and its downstream physiological effects have been quantified in several key studies. The data highlight its selectivity for APP and its significant impact on kinin-dependent processes.

Table 1: In Vitro Inhibitory Activity of this compound

Parameter Target Enzyme Species/Source Value Citation
Ki Aminopeptidase P Rat Lung (membrane-bound) 2.6 µM [10]

| IC50 | Aminopeptidase P | Human | 2.9 µM |[11] |

Table 2: Effects of this compound on Bradykinin (BK) Degradation and Cardioprotection

Experimental Model Treatment Group Measured Outcome Result Citation
Isolated Perfused Rat Lung Control (No Inhibitors) Intact [³H]-BK in Perfusate 0% [10]
Ramiprilat (0.5 µM) Intact [³H]-BK in Perfusate 22% ± 6% [10]
This compound (40 µM) + Ramiprilat (0.5 µM) Intact [³H]-BK in Perfusate 92% ± 4% [10]
In Vivo Rat Myocardial Infarction Saline (Control) Infarct Size / Area at Risk (IS/AAR) 40% ± 2% [8][9]
This compound Infarct Size / Area at Risk (IS/AAR) 18% ± 2% [8][9]
Ramiprilat (ACE Inhibitor) Infarct Size / Area at Risk (IS/AAR) 18% ± 3% [8][9]
This compound + HOE140 (B2 Receptor Antagonist) Infarct Size / Area at Risk (IS/AAR) 49% ± 4% [8][9]

| | this compound + Ramiprilat | Infarct Size / Area at Risk (IS/AAR) | 20% ± 4% |[8][9] |

Key Experimental Protocols

The following sections detail the methodologies used in seminal studies to characterize this compound's effects.

This protocol was designed to quantify the contribution of APP and ACE to bradykinin degradation in the pulmonary circulation and to assess the efficacy of their respective inhibitors.[10]

Methodology:

  • Animal Preparation: Male Sprague-Dawley rats are anesthetized.

  • Lung Isolation: The thoracic cavity is opened, and the pulmonary artery and left atrium are cannulated. The lungs are carefully removed and placed in a perfusion apparatus.

  • Perfusion: The lungs are perfused with a Krebs-Henseleit buffer at a constant flow rate. The buffer is oxygenated (95% O₂, 5% CO₂) and maintained at 37°C.

  • Radiolabeling: Tritiated bradykinin ([³H]-BK) is introduced into the pulmonary circulation.

  • Inhibitor Application: The experiment is conducted in the absence of inhibitors, in the presence of the ACE inhibitor ramiprilat, and in the presence of both ramiprilat and this compound.

  • Sample Collection: The lung perfusate is collected.

  • Analysis: The collected perfusate is analyzed using High-Performance Liquid Chromatography (HPLC) to separate and quantify the intact [³H]-BK from its radiolabeled metabolic fragments. The percentage of intact [³H]-BK is calculated relative to the total radioactivity in the sample.

G cluster_workflow Experimental Workflow: Perfused Lung Model A 1. Anesthetize Rat B 2. Isolate Lungs & Cannulate Pulmonary Artery A->B C 3. Place Lungs in Perfusion Apparatus B->C D 4. Perfuse with Buffer (Krebs-Henseleit, 37°C) C->D E 5. Introduce [3H]-Bradykinin +/- Inhibitors (this compound, Ramiprilat) D->E F 6. Collect Lung Perfusate E->F G 7. Analyze Perfusate via HPLC F->G H 8. Quantify Intact [3H]-BK vs Metabolites G->H

Diagram 2: Experimental Workflow for the Isolated Perfused Rat Lung Study.

This in vivo model was used to determine if the inhibition of APP by this compound confers cardioprotective effects and to confirm if these effects are mediated by bradykinin.[8][9]

Methodology:

  • Animal Preparation: Pentobarbital-anesthetized rats are used for the study.

  • Surgical Procedure: A thoracotomy is performed, and the left coronary artery is identified and occluded for 30 minutes to induce ischemia.

  • Reperfusion: The occlusion is removed after 30 minutes, allowing for 3 hours of reperfusion.

  • Drug Administration:

    • The APP inhibitor this compound, the ACE inhibitor ramiprilat, or their combination are administered 5 minutes before the onset of ischemia.

    • In a separate group, the specific B2 receptor antagonist HOE140 is administered 5 minutes prior to the enzyme inhibitors to test for kinin dependency.

    • A control group receives a saline solution.

  • Infarct Size Measurement: At the end of the reperfusion period, the heart is excised. The area at risk (AAR) is determined, and the heart is sliced and stained with a tetrazolium salt solution (e.g., triphenyltetrazolium chloride).

  • Analysis: The viable (stained red) and infarcted (unstained) myocardial tissues are quantified. The myocardial infarct size (IS) is expressed as a percentage of the area at risk (AAR). Statistical analysis (e.g., ANOVA) is used to compare the IS/AAR% across the different treatment groups.[8]

G cluster_workflow Experimental Workflow: In Vivo Myocardial Infarction Model A 1. Anesthetize Rat B 2. Administer Treatment (Saline, this compound, Ramiprilat, HOE140) 5 min pre-ischemia A->B C 3. Induce Ischemia: Occlude Left Coronary Artery (30 minutes) B->C D 4. Initiate Reperfusion (3 hours) C->D E 5. Excise Heart D->E F 6. Stain with Tetrazolium Salt E->F G 7. Measure Area at Risk (AAR) & Infarct Size (IS) F->G H 8. Calculate IS/AAR% & Perform Statistical Analysis G->H

Diagram 3: Experimental Workflow for the In Vivo Myocardial Infarction Study.

Signaling Pathway and Physiological Consequences

The inhibition of APP by this compound initiates a signaling cascade that culminates in significant physiological outcomes, most notably cardioprotection. The accumulation of local bradykinin is the primary trigger for this pathway.

The increased concentration of bradykinin potentiates the stimulation of B2 receptors, which are constitutively expressed on endothelial cells. Activation of B2 receptors is known to trigger a variety of cellular responses, including the release of nitric oxide (NO) and prostacyclin, leading to vasodilation and other protective effects on the myocardium during ischemia and reperfusion events.[3]

The critical role of this pathway was demonstrated in studies where the cardioprotective effect of this compound was completely abolished by the co-administration of HOE140, a selective B2 receptor antagonist.[8][9] This finding confirms that the benefits of this compound are not a result of off-target effects but are directly mediated by the potentiation of the bradykinin-B2 receptor axis.

G cluster_workflow This compound's Cardioprotective Signaling Pathway This compound This compound Administration Inhibition Selective Inhibition of Aminopeptidase P (APP) This compound->Inhibition Accumulation Reduced Bradykinin Degradation -> Local BK Accumulation Inhibition->Accumulation Activation Enhanced Activation of Bradykinin B2 Receptors Accumulation->Activation Effect Downstream Cellular Effects (e.g., NO Release, Vasodilation) Activation->Effect Outcome Physiological Outcome: Cardioprotection (Reduced Infarct Size) Effect->Outcome

Diagram 4: Logical Flow of this compound's Cardioprotective Mechanism.

Conclusion

This compound is a potent and selective inhibitor of Aminopeptidase P. By preventing the degradation of bradykinin, this compound effectively increases the local concentration of this vasoactive peptide. This leads to enhanced activation of bradykinin B2 receptors, a mechanism that has been shown to confer significant cardioprotective effects in preclinical models of myocardial ischemia-reperfusion injury.[3][8][9] The efficacy of this compound in reducing infarct size is comparable to that of established ACE inhibitors, but its high selectivity offers a more targeted approach to modulating the kallikrein-kinin system.[8][9] These findings underscore the potential of selective APP inhibition as a novel therapeutic strategy for cardiovascular diseases.

References

The Pharmacology of Apstatin: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Apstatin, a potent and selective inhibitor of Aminopeptidase P (APP), has emerged as a significant pharmacological tool for investigating the kallikrein-kinin system. Its mechanism of action, centered on the prevention of bradykinin degradation, confers notable cardioprotective effects. This technical guide provides a comprehensive overview of the pharmacology of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining experimental protocols for its study. Visualizations of the relevant signaling pathway and a typical experimental workflow are also provided to facilitate a deeper understanding of its biological role and research applications.

Introduction

This compound, chemically known as N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-prolyl-L-prolyl-L-alaninamide, is a synthetic peptide analog that acts as a competitive inhibitor of Aminopeptidase P (APP).[1][2] APP is a metalloexopeptidase responsible for cleaving the N-terminal arginine from bradykinin, a potent vasodilator peptide.[2] By inhibiting APP, this compound effectively increases the local concentration and prolongs the half-life of bradykinin, thereby enhancing its physiological effects. This targeted action makes this compound a valuable agent for studying the roles of bradykinin in various physiological and pathological processes, most notably in cardiovascular protection.

Mechanism of Action

The primary mechanism of action of this compound is the selective inhibition of Aminopeptidase P.[2] This inhibition prevents the enzymatic degradation of bradykinin. The accumulation of bradykinin leads to the potentiation of its effects, which are primarily mediated through the activation of bradykinin B2 receptors on endothelial cells.[1] This activation stimulates the release of nitric oxide (NO) and prostacyclin, leading to vasodilation and other cardioprotective effects.[1]

Quantitative Pharmacological Data

The inhibitory potency of this compound against Aminopeptidase P has been quantified in several studies. The following table summarizes the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) reported for this compound against human and rat APP.

ParameterSpeciesEnzyme SourceValue (µM)Reference
Ki RatLung membrane-bound APP2.6[2]
IC50 HumanPlatelet membrane-bound APP2.9[3]

Signaling Pathway

The signaling pathway affected by this compound is centered on the potentiation of bradykinin signaling. The following diagram illustrates the key components of this pathway and the point of intervention for this compound.

Apstatin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin APP Aminopeptidase P (APP) Bradykinin->APP Degradation B2_Receptor Bradykinin B2 Receptor Bradykinin->B2_Receptor Activates This compound This compound This compound->APP Inhibits Inactive_Fragments Inactive_Fragments APP->Inactive_Fragments Produces Cardioprotective_Effects Vasodilation & Cardioprotection B2_Receptor->Cardioprotective_Effects Leads to

Figure 1: this compound's Mechanism of Action.

Experimental Protocols

In Vivo Model of Myocardial Ischemia-Reperfusion Injury in Rats

This protocol is based on the methodology described by Wolfrum et al. (2001).[1]

Objective: To evaluate the cardioprotective effect of this compound in reducing myocardial infarct size following ischemia-reperfusion injury in an in vivo rat model.

Materials:

  • Male Wistar rats (250-300g)

  • Anesthetic (e.g., pentobarbital sodium)

  • This compound solution (1 mg/kg in saline)

  • Saline (vehicle control)

  • Surgical instruments for thoracotomy and coronary artery ligation

  • Ventilator

  • ECG monitoring equipment

  • Triphenyltetrazolium chloride (TTC) stain

  • Evans Blue dye

Procedure:

  • Anesthesia and Surgical Preparation: Anesthetize the rat and initiate mechanical ventilation. Perform a left thoracotomy to expose the heart. Place a suture around the left anterior descending (LAD) coronary artery.

  • Drug Administration: Administer this compound (1 mg/kg) or saline intravenously 5 minutes prior to the induction of ischemia.

  • Ischemia: Induce regional myocardial ischemia by tightening the suture around the LAD artery for 30 minutes. Confirm ischemia by observing regional cyanosis of the myocardium and changes in the ECG.

  • Reperfusion: After 30 minutes of ischemia, release the ligature to allow for reperfusion of the coronary artery for 3 hours.

  • Infarct Size Determination: At the end of the reperfusion period, re-occlude the LAD artery and inject Evans Blue dye intravenously to delineate the area at risk (AAR). Euthanize the animal, excise the heart, and slice it into transverse sections. Incubate the heart slices in TTC stain to differentiate between infarcted (pale) and viable (red) tissue.

  • Data Analysis: Measure the AAR (area not stained by Evans Blue) and the infarct size (area not stained by TTC within the AAR). Express the infarct size as a percentage of the AAR.

Isolated Perfused Rat Heart Model (Langendorff)

This protocol is based on the methodology described by Ersahin et al. (1999).[4]

Objective: To assess the direct cardioprotective effects of this compound on the heart in an ex vivo model of global ischemia and reperfusion.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Heparin

  • Krebs-Henseleit buffer

  • Langendorff perfusion apparatus

  • This compound

  • Instrumentation to measure heart rate, left ventricular developed pressure (LVDP), and coronary flow.

  • Assay kits for creatine kinase (CK) and lactate dehydrogenase (LDH)

Procedure:

  • Heart Isolation and Perfusion: Heparinize and anesthetize the rat. Rapidly excise the heart and mount it on a Langendorff apparatus. Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure.

  • Stabilization: Allow the heart to stabilize for a period of 20 minutes.

  • Drug Perfusion: Perfuse the heart with buffer containing this compound at the desired concentration for a specified period before inducing ischemia.

  • Global Ischemia: Induce global ischemia by stopping the perfusion for 30 minutes.

  • Reperfusion: Reinitiate perfusion with the same buffer (with or without this compound) for 45 minutes.

  • Functional Assessment: Continuously monitor and record heart rate, LVDP, and coronary flow throughout the experiment.

  • Biochemical Analysis: Collect the coronary effluent during the reperfusion period to measure the release of CK and LDH as markers of myocardial injury.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for an in vivo ischemia-reperfusion study with this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Prep Anesthesia & Surgical Prep Baseline Record Baseline ECG & Hemodynamics Animal_Prep->Baseline Drug_Prep Prepare this compound & Vehicle Treatment Administer this compound or Vehicle Drug_Prep->Treatment Baseline->Treatment Ischemia Induce LAD Occlusion (30 min) Treatment->Ischemia Reperfusion Release Occlusion (3 h Reperfusion) Ischemia->Reperfusion Delineation Delineate Area at Risk (Evans Blue) Reperfusion->Delineation Staining Stain for Infarct (TTC) Delineation->Staining Measurement Measure AAR & Infarct Size Staining->Measurement Statistics Statistical Analysis Measurement->Statistics

Figure 2: In Vivo Ischemia-Reperfusion Workflow.

Pharmacokinetics (ADME)

A comprehensive search of the available scientific literature did not yield specific data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Further research is required to characterize the pharmacokinetic profile of this compound, which is crucial for its potential development as a therapeutic agent.

Conclusion

This compound is a well-characterized, selective inhibitor of Aminopeptidase P that has proven to be an invaluable tool for cardiovascular research. Its ability to potentiate the effects of bradykinin has demonstrated significant cardioprotective effects in preclinical models of myocardial ischemia-reperfusion injury. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals interested in further exploring the pharmacology of this compound and its potential therapeutic applications. The notable absence of pharmacokinetic data highlights a critical area for future investigation to fully understand the disposition and potential clinical utility of this compound.

References

Apstatin's specificity for prolyl aminopeptidases

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Apstatin's Specificity for Prolyl Aminopeptidases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, chemically identified as N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-prolyl-L-prolyl-L-alaninamide, is a synthetic peptide-like inhibitor recognized for its specificity towards prolyl aminopeptidases, particularly Aminopeptidase P (APP).[1][2][3] It functions as a reversible, mixed-type inhibitor and has been instrumental in elucidating the physiological roles of APP, especially in the metabolism of bradykinin.[1][3] Its ability to spare bradykinin from degradation has demonstrated cardioprotective effects in preclinical models, making it a valuable tool in cardiovascular research.[1][4] This document provides a comprehensive overview of this compound's inhibitory profile, the experimental protocols used for its characterization, and its mechanism of action.

Inhibitory Profile and Specificity of this compound

This compound exhibits a selective, though not highly potent, inhibitory action against prolyl aminopeptidases.[1] Its primary targets are the membrane-bound (APP2) and soluble (APP1) isoforms of Aminopeptidase P.[1] Notably, this compound does not inhibit Angiotensin-Converting Enzyme (ACE) or a range of other tested membrane-bound peptidases, highlighting its specificity.[1][3] This selectivity allows for the discrete study of APP's contribution to physiological processes, such as the kinin cascade, independent of ACE.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against various Aminopeptidase P isozymes. The data, expressed as inhibition constants (Kᵢ) and half-maximal inhibitory concentrations (IC₅₀), are summarized in the table below.

Enzyme TargetSourceInhibition Constant (Kᵢ)IC₅₀Reference
Aminopeptidase P (APP)Human0.64 µM2.9 µM[5][6][7]
Membrane-bound APPRat Lung2.6 µM-[3][5]
Aminopeptidase P2Various~3 µM-[1]
Aminopeptidase PE. coli-Inhibited[1][8]
Aminopeptidase P1Mammalian (soluble)-Completely inhibited at 100 µM[1]

Mechanism of Action

This compound functions as a reversible, linear mixed-type inhibitor of rat lung membrane-bound Aminopeptidase P.[1][3] Its mechanism is rooted in substrate mimicry; as a non-hydrolysable peptide analogue, it binds to the active site of the enzyme, preventing the cleavage of natural substrates.[9]

The key structural feature responsible for its inhibitory activity is the N-terminal (2S,3R)-3-amino-2-hydroxy-4-phenyl-butanoic acid residue, a moiety also present in the general aminopeptidase inhibitor, bestatin.[1] Structure-activity relationship studies have shown that modifications to this N-terminal residue can significantly alter potency. For instance, replacing it with a (2S,3R)-3-amino-2-hydroxy-5-methyl-hexanoyl group results in a more potent inhibitor.[6][7]

cluster_Enzyme Aminopeptidase P (APP) cluster_Molecules ActiveSite Active Site Product Cleaved Product ActiveSite->Product Catalyzes Cleavage Exosite Allosteric Site Substrate Substrate (e.g., Bradykinin) Substrate->ActiveSite Binds This compound This compound (Inhibitor) This compound->ActiveSite Binds (Reversible, Competitive Component) This compound->Exosite Binds (Reversible, Non-competitive Component)

Caption: Mechanism of this compound's mixed-type inhibition of Aminopeptidase P.

Role in Signaling Pathways: The Kinin Cascade

This compound's specificity for APP makes it a critical tool for studying the degradation of kinins, such as bradykinin. Bradykinin, a potent vasodilator, is inactivated in circulation primarily by two enzymes: ACE and APP.[3] APP specifically hydrolyzes the Arg¹-Pro² bond of bradykinin.[3] By inhibiting APP, this compound prevents this degradation, leading to a "bradykinin-sparing" effect. This increases local kinin concentrations, which then act on B₂ receptors to mediate physiological responses like vasodilation and cardioprotection.[1][4][10]

Bradykinin Bradykinin APP Aminopeptidase P (APP) Bradykinin->APP Cleaves Arg-Pro bond ACE Angiotensin-Converting Enzyme (ACE) Bradykinin->ACE B2R Bradykinin B2 Receptor Bradykinin->B2R Activates Inactive Inactive Metabolites APP->Inactive ACE->Inactive This compound This compound This compound->APP Inhibits Effect Cardioprotection & Vasodilation B2R->Effect

Caption: this compound's role in the bradykinin degradation pathway.

Experimental Protocols

The characterization of this compound's inhibitory activity relies on robust enzymatic assays. Below are detailed methodologies for key experiments.

In Vitro Aminopeptidase Inhibition Assay (General Protocol)

This protocol is adapted from standard methods for determining IC₅₀ values for aminopeptidase inhibitors.[11]

1. Materials and Reagents:

  • Enzyme: Purified aminopeptidase (e.g., from porcine kidney microsomes).

  • Substrate: Chromogenic or fluorogenic substrate (e.g., L-Amino Acid-p-nitroanilide).

  • Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO or buffer).

  • Buffer: 50 mM Phosphate-Buffered Saline (PBS), pH 7.2.

  • Instrumentation: Spectrophotometer or microplate reader capable of measuring absorbance at 405 nm.

2. Assay Procedure:

  • Prepare a series of dilutions of this compound in PBS.

  • In a 96-well microplate, add the appropriate volume of enzyme solution to each well.

  • Add the various concentrations of this compound solution to the wells. Include a control well with no inhibitor.

  • Incubate the enzyme-inhibitor mixture at 37°C for 5-10 minutes to allow for binding.

  • Initiate the reaction by adding the substrate solution to each well.

  • Incubate the reaction mixture at 37°C for 30 minutes.

  • Measure the absorbance of the product (p-nitroaniline) at 405 nm.

  • Calculate the percent inhibition for each this compound concentration relative to the control and determine the IC₅₀ value.

Bradykinin Degradation Assay in Perfused Lung Model

This protocol details a method to assess the functional impact of this compound on the degradation of its natural substrate, bradykinin.[3]

1. Materials and Reagents:

  • Model: Isolated perfused rat lung preparation.

  • Substrate: Radiolabeled [³H]-Bradykinin.

  • Inhibitors: this compound (e.g., 40 µM), Ramiprilat (ACE inhibitor, e.g., 0.5 µM) for comparison/combination.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a radioactivity detector.

2. Assay Procedure:

  • Set up the isolated perfused rat lung system, maintaining physiological conditions.

  • Perfuse the lung with a buffer containing [³H]-Bradykinin.

  • In separate experiments, co-perfuse [³H]-Bradykinin with this compound, Ramiprilat, or a combination of both. A control group receives only [³H]-Bradykinin.

  • Collect the perfusate exiting the lung.

  • Analyze the collected perfusate using reverse-phase HPLC to separate intact [³H]-Bradykinin from its radiolabeled metabolites.

  • Quantify the amount of intact [³H]-Bradykinin in the perfusate for each experimental condition to determine the extent of inhibition of bradykinin degradation.

A Prepare this compound Dilutions & Enzyme Solution B Pre-incubate Enzyme with This compound (37°C, 5 min) A->B C Initiate Reaction with Chromogenic Substrate B->C D Incubate (37°C, 30 min) C->D E Measure Absorbance (405 nm) D->E F Calculate % Inhibition & Determine IC50 E->F

Caption: General experimental workflow for an in vitro inhibition assay.

Conclusion

This compound is a well-characterized and specific inhibitor of prolyl aminopeptidases, particularly Aminopeptidase P. Its selectivity over other key peptidases like ACE makes it an invaluable molecular probe for investigating the physiological and pathological roles of APP. The quantitative data on its inhibitory constants, coupled with detailed experimental protocols, provide a solid foundation for its use in research. Furthermore, its demonstrated mechanism of action in sparing bradykinin highlights its potential as a lead compound for the development of novel therapeutics, especially in the context of cardiovascular diseases.

References

Methodological & Application

Apstatin In Vivo Studies: Application Notes and Protocols for Cardioprotection Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of Apstatin in in vivo research, with a focus on its cardioprotective effects. Detailed protocols, quantitative data from key studies, and visual representations of its signaling pathway and experimental workflow are presented to guide researchers in designing and executing their own in vivo studies.

Introduction

This compound is a selective inhibitor of Aminopeptidase P (APP), a membrane-bound enzyme involved in the degradation of bradykinin. By inhibiting APP, this compound effectively increases the local concentration of bradykinin, a potent cardioprotective peptide.[1][2][3] This mechanism has been shown to reduce myocardial infarct size in preclinical models of ischemia and reperfusion injury, highlighting the therapeutic potential of this compound in cardiovascular diseases.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by preventing the cleavage of bradykinin by Aminopeptidase P. The resulting accumulation of bradykinin leads to the activation of bradykinin B2 receptors.[1][3] This activation triggers a downstream signaling cascade that involves the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway. Specifically, bradykinin has been shown to activate Tyk2, a member of the JAK family, which in turn leads to the tyrosine phosphorylation and nuclear translocation of STAT3.[2][4][5] The activation of the STAT3 signaling pathway is a key event in mediating the cardioprotective effects observed with this compound treatment.

Apstatin_Signaling_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP Aminopeptidase P (APP) Bradykinin Bradykinin APP->Bradykinin Degrades B2R Bradykinin B2 Receptor JAK JAK B2R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates This compound This compound This compound->APP Inhibits Bradykinin->B2R Activates pSTAT3 p-STAT3 (dimer) STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocates Cardioprotection Cardioprotection Nucleus->Cardioprotection Gene Transcription

Caption: this compound's signaling pathway leading to cardioprotection.

Quantitative Data from In Vivo Studies

The following table summarizes the quantitative data from a key in vivo study investigating the effect of this compound on myocardial infarct size in a rat model of ischemia and reperfusion.

Treatment GroupNDosageAdministration TimingMyocardial Infarct Size (% of Area at Risk)
Saline (Control)8-5 min before ischemia40 ± 2
This compound81 mg/kg5 min before ischemia18 ± 2
Ramiprilat80.1 mg/kg5 min before ischemia18 ± 3
This compound + Ramiprilat81 mg/kg + 0.1 mg/kg5 min before ischemia20 ± 4
HOE 14060.5 mg/kg10 min before ischemia43 ± 3
This compound + HOE 14061 mg/kg + 0.5 mg/kg10 min before ischemia49 ± 4
p < 0.05 compared to Saline control. Data is presented as mean ± SEM.[1][3]

Experimental Protocols

This section details the methodology for an in vivo study of this compound in a rat model of acute myocardial ischemia and reperfusion, based on established protocols.[1][3]

Animal Model
  • Species: Male Wistar rats

  • Weight: 250-300g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: Animals should be acclimatized to the facility for at least one week before the experiment.

Surgical Procedure: Myocardial Ischemia and Reperfusion
  • Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., pentobarbital, 60 mg/kg intraperitoneally).

  • Intubation and Ventilation: Intubate the trachea and ventilate the animals with room air using a rodent ventilator.

  • Thoracotomy: Perform a left thoracotomy in the fourth intercostal space to expose the heart.

  • Coronary Artery Ligation: Pass a 6-0 silk suture under the left anterior descending (LAD) coronary artery.

  • Ischemia: Induce regional myocardial ischemia by tightening the suture around the LAD artery. Successful occlusion is confirmed by the appearance of a pale color in the myocardial area supplied by the artery. The ischemic period is typically 30 minutes.[1][3]

  • Reperfusion: After the ischemic period, release the snare to allow for reperfusion of the coronary artery. Reperfusion is typically maintained for 3 hours.[1][3]

Drug Administration
  • This compound: Dissolve this compound in saline. Administer intravenously as a bolus injection (e.g., 1 mg/kg) 5 minutes prior to the induction of ischemia.[1][3]

  • Control Groups:

    • Vehicle Control: Administer an equivalent volume of saline intravenously.

    • Positive Control: An ACE inhibitor like Ramiprilat (e.g., 0.1 mg/kg) can be used for comparison.

    • Mechanism Control: To confirm the role of bradykinin, a bradykinin B2 receptor antagonist such as HOE 140 (e.g., 0.5 mg/kg) can be administered before this compound.

Endpoint Analysis: Determination of Infarct Size
  • At the end of the reperfusion period, re-occlude the LAD artery at the same location.

  • Infuse a dye (e.g., 2% Evans blue) intravenously to delineate the area at risk (AAR) from the non-ischemic myocardium.

  • Excise the heart and slice the ventricles into transverse sections.

  • Incubate the heart slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted tissue remains pale.

  • Image the heart slices and use planimetry software to quantify the area of the left ventricle (LV), the AAR, and the infarct size (IS).

  • Express the infarct size as a percentage of the area at risk (IS/AAR %).

Experimental_Workflow cluster_preparation Preparation cluster_intervention Intervention cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Anesthesia_Ventilation Anesthesia & Intubation/Ventilation Animal_Acclimatization->Anesthesia_Ventilation Thoracotomy Thoracotomy Anesthesia_Ventilation->Thoracotomy Drug_Administration Drug Administration (this compound/Controls) LAD_Ligation LAD Ligation (30 min Ischemia) Drug_Administration->LAD_Ligation Thoracotomy->Drug_Administration Reperfusion Reperfusion (3 hours) LAD_Ligation->Reperfusion AAR_Delineation Area at Risk Delineation (Evans Blue) Reperfusion->AAR_Delineation Heart_Excision_Staining Heart Excision & TTC Staining AAR_Delineation->Heart_Excision_Staining Infarct_Size_Quantification Infarct Size Quantification Heart_Excision_Staining->Infarct_Size_Quantification Data_Analysis Data Analysis Infarct_Size_Quantification->Data_Analysis

Caption: In vivo experimental workflow for this compound in a rat model of myocardial infarction.

Conclusion

This compound represents a promising therapeutic agent for the mitigation of myocardial ischemia-reperfusion injury. The protocols and data presented here provide a solid foundation for researchers to further investigate the in vivo efficacy and mechanisms of this compound. The established link between its primary mechanism of bradykinin potentiation and the activation of the cardioprotective STAT3 signaling pathway offers exciting avenues for future research in cardiovascular drug development.

References

Application Notes and Protocols for Apstatin in a Rat Model of Ischemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the use of Apstatin, a selective inhibitor of Aminopeptidase P (APP), in a rat model of ischemia-reperfusion injury. This compound has demonstrated significant cardioprotective effects by reducing myocardial infarct size.[1][2][3] The protocols outlined below are based on established methodologies and provide detailed steps for in vivo studies in rats.

Mechanism of Action: this compound exerts its protective effects through the potentiation of the bradykinin signaling pathway.[1][2][4][5] Aminopeptidase P is an enzyme involved in the degradation of bradykinin. By inhibiting APP, this compound increases the local concentration of bradykinin in the tissue.[5] Bradykinin then binds to its B2 receptors, initiating a signaling cascade that is understood to contribute to cardioprotection during ischemia and reperfusion.[2][5]

Data Presentation

The following table summarizes the quantitative data from a key study investigating the effect of this compound on myocardial infarct size in a rat model of ischemia-reperfusion.

Treatment GroupNArea at Risk (AAR) (% of Ventricle)Infarct Size (IS) (% of AAR)
Saline (Control)545 ± 340 ± 2
This compound (1 mg/kg)548 ± 218 ± 2
Ramiprilat (50 µg/kg)546 ± 318 ± 3
This compound + Ramiprilat544 ± 220 ± 4*
HOE140 (Bradykinin B2 Antagonist)547 ± 243 ± 3
This compound + HOE140545 ± 249 ± 4

*p < 0.05 vs Saline. Data are presented as mean ± s.e.mean.[3]

Experimental Protocols

This compound Preparation and Administration

a. Reagent Preparation:

  • This compound Solution: Dissolve this compound in sterile, pyrogen-free 0.9% saline to a final concentration that allows for the administration of 1 mg/kg body weight in a suitable injection volume (e.g., 1 ml/kg). Prepare fresh on the day of the experiment.

  • Anesthetic: A solution of pentobarbital (100 mg/kg for induction, 150 µg/kg/min for maintenance) or a similar anesthetic cocktail is required.[3]

  • Anticoagulant: Heparin solution (100 IU).[3]

b. Administration Protocol:

  • Route of Administration: Intravenous (IV) injection.

  • Dosage: 1 mg/kg body weight.[3]

  • Timing: Administer the this compound solution as a single bolus injection 5 minutes prior to the induction of ischemia (coronary artery occlusion).[3][5]

Rat Model of Myocardial Ischemia-Reperfusion

This protocol describes the surgical procedure for inducing myocardial ischemia by ligating the left anterior descending (LAD) coronary artery. All procedures must be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

a. Animal Preparation:

  • Anesthetize the rat (e.g., Wistar rats, 270–310 g body weight) with an appropriate anesthetic (e.g., pentobarbital, 100 mg/kg, i.p.).[3]

  • Tracheotomize the animal and connect it to a rodent ventilator. Ventilate with room air supplemented with oxygen.[3]

  • Cannulate the left jugular vein for intravenous administration of fluids and drugs.[3]

  • Cannulate the left carotid artery to monitor mean arterial blood pressure.[3]

  • Monitor core body temperature and maintain it at 37.0–37.7°C using a heating pad.[3]

b. Surgical Procedure (LAD Occlusion):

  • Perform a left lateral thoracotomy to expose the heart.[3]

  • Carefully open the pericardium to visualize the left ventricle and the LAD coronary artery.

  • Pass a 6-0 silk suture under the LAD artery, approximately 2-3 mm from its origin.[4]

  • To induce ischemia, tighten the suture to occlude the artery. Successful occlusion can be confirmed by observing regional cyanosis of the myocardial tissue and ST-segment elevation on an electrocardiogram (ECG).[4]

  • Maintain the occlusion for 30 minutes.[3][5]

  • After the ischemic period, release the snare to allow for reperfusion of the coronary artery.

  • Allow for a reperfusion period of 3 hours.[3][5]

c. Post-Surgical Care:

  • At the end of the reperfusion period, euthanize the animal under deep anesthesia.

  • Excise the heart for determination of the area at risk and infarct size.

Measurement of Infarct Size
  • Cannulate the aorta and perfuse the heart with saline to wash out the blood.

  • Re-occlude the LAD at the same location as during the experiment and perfuse the coronary arteries with a 2% solution of Evans blue dye. This will stain the normally perfused area of the heart blue, leaving the area at risk (AAR) unstained (pale).

  • Freeze the heart and slice it into transverse sections.

  • Incubate the heart slices in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate buffer at 37°C for 15-20 minutes. TTC will stain viable myocardium red, while the infarcted tissue will remain white.

  • Image the heart slices and use planimetry software to quantify the AAR (non-blue area) and the infarct size (white area).

  • Express the infarct size as a percentage of the AAR.[3][5]

Visualizations

Signaling Pathway of this compound-Mediated Cardioprotection

Apstatin_Signaling_Pathway This compound This compound APP Aminopeptidase P (APP) This compound->APP Inhibits Bradykinin_d Bradykinin (Degraded) Bradykinin_a Bradykinin (Active) Bradykinin_a->Bradykinin_d Degrades B2R Bradykinin B2 Receptor Bradykinin_a->B2R Activates Cardioprotection Cardioprotection (Reduced Infarct Size) B2R->Cardioprotection Leads to

Caption: this compound inhibits APP, leading to increased bradykinin levels and cardioprotection.

Experimental Workflow for In Vivo Rat Model of Ischemia

Experimental_Workflow Start Start: Anesthetize Rat & Surgical Preparation Drug_Admin Administer this compound (1 mg/kg, IV) (5 min before Ischemia) Start->Drug_Admin Ischemia Induce Myocardial Ischemia (LAD Occlusion for 30 min) Drug_Admin->Ischemia Reperfusion Reperfusion (3 hours) Ischemia->Reperfusion Euthanasia Euthanize Animal & Excise Heart Reperfusion->Euthanasia Analysis Measure Infarct Size (TTC Staining) Euthanasia->Analysis

Caption: Workflow for this compound administration in a rat model of myocardial ischemia.

Potential for Other Ischemia Models

While the primary evidence for this compound's efficacy is in myocardial ischemia, its mechanism of action suggests potential utility in other models of ischemia, such as cerebral ischemia. A similar inhibitor of aminopeptidase P2, ST-115, has shown promise in reducing brain infarct size and functional deficits in a rat model of ischemic stroke.[6] This suggests that exploring the neuroprotective effects of this compound in models of cerebral ischemia could be a valuable area of future research.

References

Apstatin in Vitro Cell Culture Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apstatin is a potent and specific inhibitor of membrane-bound aminopeptidase P (APP).[1] APP is a key enzyme responsible for the degradation of bradykinin, a potent vasoactive peptide involved in various physiological processes, including inflammation, blood pressure regulation, and glucose metabolism.[2][3] By inhibiting APP, this compound effectively prevents the breakdown of bradykinin, leading to its accumulation and enhanced signaling through its B2 receptor.[4][5] This potentiation of bradykinin signaling makes this compound a valuable tool for studying the kallikrein-kinin system and a potential therapeutic agent for cardiovascular and inflammatory diseases.[4][6]

These application notes provide detailed protocols for the use of this compound in in vitro cell culture systems, with a focus on its application in neonatal rat cardiomyocytes.

Mechanism of Action

This compound is a competitive inhibitor of aminopeptidase P.[3] Its inhibitory action increases the local concentration of bradykinin, which then activates the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). Activation of the B2 receptor initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol 1,4,5-triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). In cardiomyocytes, this signaling cascade has been shown to stimulate glucose uptake.[2]

Data Presentation

The following tables summarize the quantitative data regarding the in vitro effects of this compound.

ParameterValueCell/Enzyme SourceReference
Ki (Inhibition constant)2.6 µMPurified rat lung membrane-bound aminopeptidase P[3]
IC50 (human)2.9 µMHuman membrane-bound aminopeptidase P

Table 1: Inhibitory Activity of this compound against Aminopeptidase P

Treatment ConditionIP3 Formation (pmol/mg protein)Glucose Uptake (pmol/h per mg protein)
Bradykinin aloneNot specified197.0 +/- 25.5
Bradykinin + 5 µM this compound781.8 +/- 67.2297.3 +/- 64.0
Bradykinin + 5 µM this compound + 1 µM Hoe 140 (B2 receptor antagonist)127.4 +/- 33.0132.5 +/- 26.2

Table 2: Effect of this compound on Bradykinin-Induced IP3 Formation and Glucose Uptake in Neonatal Rat Cardiomyocytes.[2]

Visualizations

cluster_0 This compound's Mechanism of Action This compound This compound APP Aminopeptidase P (APP) This compound->APP inhibits Bradykinin_degradation Bradykinin Degradation APP->Bradykinin_degradation catalyzes Bradykinin Bradykinin B2R Bradykinin B2 Receptor Bradykinin->B2R activates PLC Phospholipase C (PLC) B2R->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers PKC_activation PKC Activation DAG->PKC_activation activates Glucose_uptake Glucose Uptake Ca_release->Glucose_uptake stimulates

Caption: Signaling pathway of this compound in vitro.

cluster_1 Experimental Workflow A Isolate and Culture Neonatal Rat Cardiomyocytes B Pre-incubate with This compound (e.g., 5 µM) A->B C Stimulate with Bradykinin B->C D Perform Downstream Assays C->D E IP3 Quantification (ELISA / FP) D->E F Glucose Uptake Assay D->F

Caption: General experimental workflow for this compound application.

Experimental Protocols

Protocol 1: Isolation and Culture of Neonatal Rat Cardiomyocytes

Materials:

  • 1-3 day old Sprague-Dawley rat pups

  • 70% Ethanol

  • Hanks' Balanced Salt Solution (HBSS), sterile, ice-cold

  • Trypsin (0.25%)

  • Collagenase Type II

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Percoll

  • Culture dishes/plates

Procedure:

  • Euthanize neonatal rat pups according to approved institutional animal care and use committee protocols.

  • Sterilize the chest area with 70% ethanol.

  • Excise the hearts and place them in ice-cold sterile HBSS.

  • Mince the heart tissue into small fragments (1-2 mm³) in a sterile dish containing ice-cold HBSS.

  • Transfer the minced tissue to a tube containing trypsin solution and incubate with gentle agitation.

  • Neutralize the trypsin with DMEM containing 10% FBS.

  • Pellet the cells by centrifugation and resuspend in a collagenase solution. Incubate with gentle agitation.

  • Stop the digestion by adding DMEM with 10% FBS.

  • Filter the cell suspension through a cell strainer to remove undigested tissue.

  • To enrich for cardiomyocytes, layer the cell suspension on a discontinuous Percoll gradient and centrifuge.

  • Carefully collect the cardiomyocyte layer.

  • Wash the cells with DMEM and pellet by centrifugation.

  • Resuspend the cells in DMEM supplemented with 10% FBS and Penicillin-Streptomycin.

  • Plate the cells on gelatin or fibronectin-coated culture dishes.

  • Incubate at 37°C in a humidified atmosphere with 5% CO2.

  • After 24-48 hours, the cardiomyocytes will have attached and started to beat spontaneously. The medium can be changed to a low-serum or serum-free medium for subsequent experiments.

Protocol 2: Inositol 1,4,5-Triphosphate (IP3) Assay

Materials:

  • Cultured neonatal rat cardiomyocytes

  • This compound

  • Bradykinin

  • Hoe 140 (optional, as a negative control)

  • Phosphate Buffered Saline (PBS)

  • Cell lysis buffer

  • IP3 ELISA kit or Fluorescence Polarization (FP) based IP3 assay kit

  • Microplate reader

Procedure:

  • Plate neonatal rat cardiomyocytes in multi-well plates and culture until they form a confluent, beating monolayer.

  • Serum-starve the cells for 4-6 hours prior to the experiment.

  • Pre-incubate the cells with the desired concentration of this compound (e.g., 5 µM) for 30 minutes at 37°C. For negative controls, pre-incubate a set of wells with Hoe 140 before adding this compound.

  • Stimulate the cells with bradykinin at an appropriate concentration and for a specific time (e.g., 10-30 seconds).

  • Immediately stop the reaction by aspirating the medium and adding ice-cold cell lysis buffer.

  • Collect the cell lysates.

  • Quantify the IP3 concentration in the lysates using a commercially available IP3 ELISA or FP assay kit, following the manufacturer's instructions.

  • Normalize the IP3 concentration to the total protein content of each sample.

Protocol 3: Glucose Uptake Assay

Materials:

  • Cultured neonatal rat cardiomyocytes

  • This compound

  • Bradykinin

  • Krebs-Ringer-HEPES (KRH) buffer

  • 2-deoxy-D-[³H]glucose or a fluorescent glucose analog (e.g., 2-NBDG)

  • Phloretin (glucose transport inhibitor)

  • Cell lysis buffer

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Plate neonatal rat cardiomyocytes in multi-well plates and allow them to reach confluence.

  • Serum-starve the cells for 4-6 hours.

  • Wash the cells twice with warm KRH buffer.

  • Pre-incubate the cells with the desired concentration of this compound (e.g., 5 µM) in KRH buffer for 30 minutes at 37°C.

  • Add bradykinin to the wells and incubate for the desired time.

  • Initiate glucose uptake by adding 2-deoxy-D-[³H]glucose or a fluorescent glucose analog to each well. For negative controls, add phloretin along with the glucose analog to a set of wells to determine non-specific uptake.

  • Incubate for 10-15 minutes at 37°C.

  • Stop the uptake by aspirating the glucose-containing buffer and washing the cells three times with ice-cold PBS.

  • Lyse the cells with a suitable lysis buffer.

  • If using 2-deoxy-D-[³H]glucose, measure the radioactivity in the cell lysates using a scintillation counter.

  • If using a fluorescent glucose analog, measure the fluorescence of the cell lysates using a fluorescence plate reader.

  • Normalize the glucose uptake to the total protein concentration in each sample.

Troubleshooting

  • Low cardiomyocyte yield: Optimize the digestion time and enzyme concentrations. Ensure the Percoll gradient is prepared correctly.

  • High fibroblast contamination: Pre-plate the cell suspension for 1-2 hours to allow fibroblasts to attach preferentially before plating the cardiomyocytes.

  • No response to bradykinin: Ensure the bradykinin is fresh and has been stored correctly. Check the viability of the cells.

  • High background in assays: Optimize washing steps and ensure complete removal of buffers. Include appropriate negative controls.

Conclusion

This compound is a valuable pharmacological tool for studying the in vitro effects of sustained bradykinin signaling. The protocols outlined above provide a framework for investigating the impact of this compound on intracellular signaling and metabolic processes in cultured cells, particularly in neonatal rat cardiomyocytes. These studies can contribute to a better understanding of the role of the kallikrein-kinin system in cellular physiology and pathology.

References

Application Notes and Protocols for Quantification of Bradykinin Following Apstatin Treatment via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bradykinin is a potent inflammatory mediator involved in a variety of physiological and pathological processes, including vasodilation, pain, and inflammation. Its rapid degradation in biological systems by peptidases, such as Angiotensin-Converting Enzyme (ACE) and Aminopeptidase P (APP), presents a significant challenge for its accurate quantification. Apstatin, a selective inhibitor of APP, is a valuable tool for studying the role of this specific degradation pathway. This document provides a detailed protocol for the quantification of bradykinin using High-Performance Liquid Chromatography (HPLC), particularly in the context of this compound treatment to prevent its degradation.

Bradykinin Signaling Pathway

Bradykinin exerts its effects by binding to two main G protein-coupled receptors, the B1 and B2 receptors. The B2 receptor is constitutively expressed and mediates the majority of bradykinin's acute effects, while the B1 receptor is typically induced by tissue injury and inflammation and is involved in chronic inflammatory responses.[1] Upon binding to its receptors, bradykinin initiates a cascade of intracellular signaling events, leading to the production of second messengers like inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately resulting in vasodilation, increased vascular permeability, and pain.[2]

Bradykinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin B2R B2 Receptor Bradykinin->B2R Binds Gq Gq protein B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Vasodilation Vasodilation, Increased Permeability, Pain Ca2->Vasodilation PKC->Vasodilation

Bradykinin Signaling Pathway via B2 Receptor.

Mechanism of this compound Action

Bradykinin is rapidly metabolized by various peptidases. Aminopeptidase P (APP) is a key enzyme that inactivates bradykinin by cleaving the Arg1-Pro2 bond. This compound is a potent and selective inhibitor of APP. By blocking the action of APP, this compound prevents the degradation of bradykinin, leading to its accumulation and potentiating its physiological effects. This makes this compound a critical tool for accurately measuring endogenous or administered bradykinin levels.

Apstatin_Mechanism Bradykinin Bradykinin (Active) APP Aminopeptidase P (APP) Bradykinin->APP Metabolized by Inactive_Metabolite Inactive Metabolite APP->Inactive_Metabolite Produces This compound This compound This compound->APP Inhibits

Inhibitory Action of this compound on Bradykinin Degradation.

Experimental Protocol: Quantification of Bradykinin by HPLC

This protocol outlines a general method for the extraction and quantification of bradykinin from biological samples, such as plasma or tissue perfusate, following treatment with this compound.

1. Sample Collection and Preparation:

  • Objective: To collect and process biological samples while preventing the ex-vivo degradation of bradykinin.

  • Materials:

    • Blood collection tubes containing a protease inhibitor cocktail (e.g., EDTA and aprotinin).

    • This compound solution.

    • Centrifuge.

    • Solid-Phase Extraction (SPE) cartridges (e.g., C18).

    • Methanol, Acetonitrile (ACN), Trifluoroacetic acid (TFA), Formic acid.

    • Deionized water.

  • Procedure:

    • Collect blood or tissue perfusate into tubes containing the protease inhibitor cocktail. For in-vitro or ex-vivo experiments, add this compound to the desired final concentration to the sample immediately after collection.

    • Centrifuge the samples (e.g., at 1,500 x g for 15 minutes at 4°C) to separate plasma or clear the perfusate.

    • Protein Precipitation (Alternative to SPE for some sample types): Add an equal volume of cold acetonitrile or 0.1 M orthophosphoric acid to the plasma/perfusate.[3] Vortex and centrifuge at high speed (e.g., 10,000 x g for 10 minutes at 4°C) to pellet precipitated proteins.

    • Solid-Phase Extraction (Recommended for cleaner samples):

      • Condition the C18 SPE cartridge with methanol followed by deionized water.

      • Load the plasma/perfusate sample onto the cartridge.

      • Wash the cartridge with a weak organic solvent solution (e.g., 5% methanol in water) to remove interfering substances.

      • Elute bradykinin with a higher concentration of organic solvent (e.g., 80% acetonitrile with 0.1% TFA).

    • Evaporate the eluate to dryness under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in the HPLC mobile phase for injection.

2. HPLC Analysis:

  • Objective: To separate and quantify bradykinin using reverse-phase HPLC.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV or mass spectrometry (MS) detector.

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% TFA in deionized water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used. For example, 5% to 60% B over 20 minutes. The exact gradient should be optimized for the specific column and system.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at 214 nm or 220 nm.[3] For higher sensitivity and specificity, LC-MS/MS is recommended.

    • Injection Volume: 20-100 µL.

  • Procedure:

    • Equilibrate the HPLC column with the initial mobile phase conditions.

    • Inject the reconstituted sample.

    • Run the gradient program to elute bradykinin.

    • Monitor the chromatogram for the bradykinin peak at its characteristic retention time.

    • Quantify the bradykinin peak area and compare it to a standard curve prepared with known concentrations of a bradykinin standard.

Experimental Workflow

Experimental_Workflow A Sample Collection (with Protease Inhibitors) B This compound Treatment A->B C Sample Preparation (Protein Precipitation or SPE) B->C D HPLC Analysis (C18 Column, Gradient Elution) C->D E Data Acquisition (UV or MS Detection) D->E F Quantification (Comparison to Standard Curve) E->F

Workflow for Bradykinin Quantification.

Quantitative Data Summary

The following tables summarize the effect of this compound on bradykinin degradation in different experimental models. The data is derived from studies using radiolabeled bradykinin and HPLC analysis to determine the percentage of intact peptide recovered.

Table 1: Effect of this compound on Bradykinin Degradation in Isolated Perfused Rat Lung

Treatment ConditionConcentration% Intact [³H]-Bradykinin in Perfusate (Mean ± SEM)
No Inhibitor-0%
Ramiprilat (ACE Inhibitor)0.5 µM22% ± 6%
This compound + Ramiprilat40 µM + 0.5 µM92% ± 4%
Data from Orawski et al., 1995

Table 2: Effect of this compound on Bradykinin Degradation in Rat Coronary Circulation

Treatment ConditionConcentration% Intact [³H]-Bradykinin in Perfusate (Mean ± SEM)
No Inhibitor-45% ± 2%
This compound200 µM57% ± 5%
Ramiprilat (ACE Inhibitor)0.5 µM75% ± 3%
This compound + Ramiprilat200 µM + 0.5 µM96% ± 1%
Data from Orawski et al., 1997

Conclusion

The use of this compound in conjunction with a robust HPLC method allows for the accurate and reliable quantification of bradykinin in biological samples. By inhibiting a key degradation pathway, this compound helps to preserve the integrity of bradykinin, enabling researchers to gain a clearer understanding of its role in health and disease. The provided protocols and data serve as a valuable resource for scientists and professionals in the field of drug development and inflammatory research.

References

Troubleshooting & Optimization

optimizing Apstatin concentration for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing Apstatin concentration for in vitro experiments. Here you will find troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of Aminopeptidase P (APP).[1] Its mechanism of action involves the reversible inhibition of APP, an enzyme responsible for cleaving the N-terminal arginine from bradykinin. By inhibiting APP, this compound prevents the degradation of bradykinin, thereby potentiating its biological effects.[1][2][3] This bradykinin-sparing effect is central to this compound's therapeutic potential, particularly in cardioprotection.

Q2: What is the typical in vitro concentration range for this compound?

The optimal concentration of this compound is highly dependent on the cell type and the specific experimental endpoint. Based on available literature, effective concentrations can range from the low micromolar to mid-micromolar range. For example, a concentration of 5 µM has been used to potentiate bradykinin-induced effects in neonatal rat cardiomyocytes[2], while 40 µM was effective in inhibiting bradykinin degradation in a perfused rat lung model.[1] The IC50 for human aminopeptidase P has been reported to be 2.9 µM.[4] A dose-response experiment is crucial to determine the optimal concentration for your specific in vitro system.

Q3: How should I prepare and store this compound?

For long-term storage, it is advisable to store this compound as a solid at -20°C or below. For experimental use, prepare a concentrated stock solution (e.g., 10 mM) in a suitable organic solvent like DMSO.[5] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. While some studies indicate that many compounds in DMSO are stable for extended periods, it is best practice to use freshly prepared dilutions for your experiments.[5]

Q4: What is the stability of this compound in cell culture media?

The stability of this compound in cell culture media under typical experimental conditions (e.g., 37°C, 5% CO2) has not been extensively reported. The stability of any compound in media can be influenced by factors such as pH, temperature, and the presence of media components like serum. It is recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment to ensure consistent activity. If long-term incubation is required, a stability test in your specific medium can be performed by incubating this compound in the medium for the intended duration and then testing its activity.

Q5: Are there any known off-target effects of this compound?

Published literature primarily focuses on the selective inhibition of Aminopeptidase P by this compound.[1] However, as with any small molecule inhibitor, the potential for off-target effects, particularly at higher concentrations, cannot be entirely ruled out. It is crucial to include appropriate controls in your experiments to validate that the observed effects are due to the inhibition of APP. This can include using a structurally related but inactive compound as a negative control or using molecular techniques like siRNA to knock down APP and observe if the phenotype mimics the effect of this compound.

Troubleshooting Guide

Problem: I am observing precipitation when I add my this compound DMSO stock to the cell culture medium.

  • Cause: This is a common issue when a compound dissolved in a high concentration of an organic solvent is introduced into an aqueous solution like cell culture medium. The rapid change in solvent polarity can cause the compound to precipitate out of solution.

  • Solution:

    • Lower the final DMSO concentration: Aim for a final DMSO concentration in your culture medium of 0.5% or lower, with 0.1% being ideal for most cell lines to minimize solvent-induced cytotoxicity.

    • Serial dilutions: Instead of adding a small volume of highly concentrated stock directly to a large volume of media, perform serial dilutions of your this compound stock in your cell culture medium.

    • Pre-warm the medium: Adding the this compound stock to pre-warmed (37°C) medium can sometimes improve solubility.

    • Gentle mixing: After adding the this compound, mix the solution gently by swirling or inverting the tube rather than vigorous vortexing, which can sometimes promote precipitation.

    • Solubility enhancers: In some cases, the use of solubilizing agents or different formulations may be necessary, though this should be approached with caution as it can affect your experimental outcomes.

Problem: I am not observing the expected biological effect of this compound.

  • Cause: This could be due to several factors, including suboptimal concentration, compound instability, or issues with the experimental system.

  • Solution:

    • Concentration Optimization: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and assay. Start with a broad range (e.g., 0.1 µM to 50 µM) and then narrow down to a more defined range based on the initial results.

    • Check Compound Activity: If possible, verify the activity of your this compound stock using a purified enzyme assay for Aminopeptidase P activity.

    • Positive Controls: Ensure your experimental system is working as expected by including a positive control. For example, when studying bradykinin signaling, ensure that bradykinin alone elicits a measurable response.

    • Cell Line Sensitivity: Different cell lines may have varying levels of Aminopeptidase P expression and sensitivity to its inhibition. Consider using a cell line known to be responsive to bradykinin signaling.

    • Incubation Time: Optimize the incubation time with this compound. The effect may be time-dependent.

Problem: I am observing cytotoxicity at my desired this compound concentration.

  • Cause: The concentration of this compound may be too high for your specific cell line, or the solvent (DMSO) concentration may be causing toxicity.

  • Solution:

    • Dose-Response for Cytotoxicity: Perform a cell viability assay (e.g., MTT, MTS, or a live/dead stain) with a range of this compound concentrations to determine the cytotoxic threshold for your cells.

    • Solvent Control: Always include a vehicle control (medium with the same final concentration of DMSO) to distinguish between compound-induced and solvent-induced cytotoxicity.

    • Reduce Incubation Time: If a longer incubation is causing toxicity, try to shorten the exposure time while still allowing for the desired biological effect.

    • Use a More Sensitive Assay: If the biological readout is weak, consider using a more sensitive assay that may allow you to use a lower, non-toxic concentration of this compound.

Data Presentation

Table 1: Reported In Vitro Concentrations and Inhibition Constants of this compound

ParameterSpecies/SystemConcentration/ValueObserved EffectReference
Effective ConcentrationNeonatal Rat Cardiomyocytes5 µMPotentiation of bradykinin-induced IP3 production[2]
Effective ConcentrationPerfused Rat Lung40 µMAlmost complete blockage of bradykinin degradation[1]
IC50Human Aminopeptidase P2.9 µM50% inhibition of enzyme activity[4]
KiRat Lung Membrane-Bound Aminopeptidase P2.6 µMInhibition constant[1]

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

This protocol provides a general framework for determining the concentration range of this compound that is non-toxic to your cells of interest.

  • Cell Seeding:

    • Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.

    • Allow the cells to adhere and recover overnight in a 37°C, 5% CO2 incubator.

  • This compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile DMSO.

    • Perform serial dilutions of the this compound stock solution in your complete cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50 µM).

    • Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%. Include a vehicle control (medium with DMSO only).

    • Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.

  • Incubation:

    • Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.

    • After incubation, add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

    • Mix gently on a plate shaker to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the this compound concentration to determine the non-toxic concentration range.

Visualizations

Bradykinin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin B2R Bradykinin B2 Receptor (GPCR) Bradykinin->B2R Binds This compound This compound APP Aminopeptidase P (APP) This compound->APP Inhibits Gq Gq protein B2R->Gq Activates APP->Bradykinin Degrades PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Signaling Ca_release->Downstream PKC->Downstream

Caption: this compound inhibits Aminopeptidase P (APP), preventing bradykinin degradation.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare this compound Stock (e.g., 10 mM in DMSO) C Prepare Serial Dilutions of this compound in Cell Culture Medium A->C B Seed Cells in Multi-well Plate D Treat Cells with this compound and Vehicle Control B->D C->D E Incubate for Desired Duration (e.g., 24, 48, 72h) D->E F Perform Cell-Based Assay (e.g., Viability, Signaling) E->F G Acquire Data (e.g., Plate Reader, Microscopy) F->G H Analyze and Interpret Results G->H

Caption: General workflow for in vitro this compound concentration optimization.

Troubleshooting_Tree cluster_precipitation Precipitation Issue cluster_no_effect No Effect Observed cluster_toxicity Cytotoxicity Issue Start Problem Encountered P1 Precipitate in Media? Start->P1 NE1 No Biological Effect? Start->NE1 T1 Cell Death Observed? Start->T1 P_Sol1 Lower Final DMSO Concentration P1->P_Sol1 Yes P_Sol2 Use Serial Dilutions P1->P_Sol2 Yes NE_Sol1 Perform Dose-Response NE1->NE_Sol1 Yes NE_Sol2 Check Compound Activity NE1->NE_Sol2 Yes NE_Sol3 Optimize Incubation Time NE1->NE_Sol3 Yes T_Sol1 Run Cytotoxicity Assay (e.g., MTT) T1->T_Sol1 Yes T_Sol2 Include Vehicle Control T1->T_Sol2 Yes

Caption: A decision tree for troubleshooting common this compound experiment issues.

References

long-term stability and storage of Apstatin solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the long-term stability and storage of Apstatin solutions to researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound powder?

A1: this compound powder should be stored at -20°C for long-term stability, where it can be viable for up to three years.[1]

Q2: How should I prepare and store this compound stock solutions?

A2: For optimal stability, stock solutions should be prepared and stored as aliquots in tightly sealed vials at -80°C.[1] It is recommended to use these solutions within one year.[1] Whenever possible, prepare and use the solution on the same day.[2] Before use, allow the vial to equilibrate to room temperature for at least 60 minutes prior to opening.[2]

Q3: What solvent should I use to dissolve this compound?

Q4: Is it acceptable to repeatedly freeze and thaw my this compound stock solution?

A4: Repeated freeze-thaw cycles are not recommended as they can lead to degradation of the compound. It is best practice to aliquot the stock solution into single-use volumes to avoid this.

Q5: What are the potential signs of this compound degradation in my solution?

A5: Visual indicators of degradation can include changes in color, clarity (turbidity), or the appearance of precipitates. However, chemical degradation can occur without any visible changes. For critical experiments, it is advisable to assess the purity and concentration of the solution periodically.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Unexpected or inconsistent experimental results This compound solution may have degraded due to improper storage or handling.- Prepare a fresh stock solution of this compound from powder. - Verify the storage conditions of your current stock solution (temperature, light exposure). - Perform a stability assessment of your stock solution (see Experimental Protocols section).
Precipitate forms in the solution upon thawing or dilution - The solubility limit may have been exceeded in the dilution buffer. - The solution may have been frozen and thawed multiple times.- Gently warm the solution and vortex to redissolve the precipitate. If it persists, sonication may be attempted. - Prepare a new, less concentrated stock solution or dilute further in a suitable buffer. - Always aliquot stock solutions to avoid repeated freeze-thaw cycles.
Loss of biological activity - Chemical degradation of this compound. - Contamination of the solution.- Use a fresh aliquot of this compound solution. - If the problem persists, prepare a new stock solution from powder. - Ensure aseptic techniques are used when handling solutions to prevent microbial contamination.

Summary of this compound Storage Recommendations

Form Storage Temperature Duration Key Considerations
Powder -20°CUp to 3 years[1]Keep tightly sealed and protected from moisture.
In Solvent -80°CUp to 1 year[1]- Aliquot into single-use vials to avoid freeze-thaw cycles. - Protect from light. - Ensure the solvent is appropriate and of high purity.

Experimental Protocols

Protocol for Assessing this compound Solution Stability

This protocol outlines a general method to evaluate the stability of an this compound solution over time under specific storage conditions.

1. Materials:

  • This compound powder
  • Appropriate solvent (e.g., DMSO)
  • Aqueous buffer (e.g., PBS, pH 7.4)
  • High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
  • Mass spectrometer (optional, for degradation product identification)
  • pH meter
  • Freezer (-20°C and -80°C)
  • Refrigerator (4°C)
  • Incubator or water bath (for elevated temperature studies)

2. Procedure:

  • Prepare a fresh stock solution of this compound in the chosen solvent at a known concentration.
  • Establish Time Points: Define the time points for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months).
  • Aliquot and Store: Aliquot the stock solution into separate vials for each time point and storage condition to be tested (e.g., -80°C, -20°C, 4°C, room temperature).
  • Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution by HPLC to determine the initial peak area and purity. This will serve as the baseline.
  • Time Point Analysis: At each designated time point, retrieve one aliquot from each storage condition.
  • Sample Preparation: Allow the aliquot to equilibrate to room temperature. If necessary, dilute the sample to an appropriate concentration for HPLC analysis.
  • HPLC Analysis: Inject the sample into the HPLC system. Use the same method as the T=0 analysis.
  • Data Analysis:
  • Compare the peak area of the this compound peak at each time point to the T=0 peak area to determine the percentage of this compound remaining.
  • Observe the chromatogram for the appearance of new peaks, which may indicate degradation products.
  • A solution is generally considered stable if the concentration remains above 90% of the initial concentration.[3]

Visualizations

G Troubleshooting Workflow for this compound Solution Instability start Inconsistent Experimental Results check_storage Verify Storage Conditions (-80°C, protected from light) start->check_storage check_handling Review Handling Procedures (e.g., freeze-thaw cycles) start->check_handling fresh_solution Prepare Fresh Solution check_storage->fresh_solution Incorrect Storage stability_test Perform Stability Assay (e.g., HPLC) check_storage->stability_test Correct Storage check_handling->fresh_solution Improper Handling check_handling->stability_test Proper Handling fresh_solution->stability_test problem_solved Problem Resolved stability_test->problem_solved Solution is Stable contact_support Contact Technical Support stability_test->contact_support Degradation Confirmed

Caption: Troubleshooting workflow for inconsistent results.

G Potential Degradation Pathways for Peptide-like Molecules This compound This compound (Peptide-like Inhibitor) Hydrolysis Hydrolysis (Cleavage of peptide bonds) This compound->Hydrolysis Moisture, pH extremes Oxidation Oxidation (Modification of susceptible residues) This compound->Oxidation Oxygen, metal ions Deamidation Deamidation (Loss of an amide group) This compound->Deamidation pH, temperature Loss_of_Activity Loss of Biological Activity Hydrolysis->Loss_of_Activity Oxidation->Loss_of_Activity Deamidation->Loss_of_Activity

Caption: Common degradation pathways for peptides.

References

Technical Support Center: Unexpected Cardiovascular Effects of Apstatin In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apstatin in in-vivo cardiovascular models.

Troubleshooting Guides

This section provides solutions to common issues encountered during in-vivo experiments with this compound.

General Troubleshooting for In-Vivo Cardiovascular Experiments in Rodents
Observed Problem Potential Cause Recommended Solution
Variable Blood Pressure Readings Improper catheter placement or clotting.Ensure the catheter tip is correctly positioned in the abdominal aorta, below the renal arteries. Use a surgical mesh patch to secure the catheter and prevent pull-out. Regularly flush the catheter with a heparinized saline solution to prevent clotting.[1]
Anesthetic depth is too deep or too light.Monitor vital signs such as core body temperature, ECG, and respiration rate throughout the experiment. Adjust anesthetic levels to maintain a stable physiological state.[2]
Animal stress.Allow for adequate acclimatization of the animals before the experiment. Handle animals gently to minimize stress. Consider co-housing for rats, as they are social animals.[1]
Inconsistent Ischemia/Reperfusion Injury Variability in the duration of coronary artery ligation and reperfusion.Standardize the duration of ischemia and reperfusion across all experimental groups. The extent of injury can vary significantly with different timings.[3]
Differences in the area at risk (AAR).Ensure consistent placement of the ligature around the coronary artery to create a comparable AAR in all animals.
Animal model variability (e.g., normal vs. diabetic rats).Be aware that different animal models can respond differently to ischemia/reperfusion. The optimal timing for maximal injury may vary between models.[3]
High Mortality Rate Surgical complications.Refine surgical techniques to minimize bleeding and tissue damage. Ensure proper aseptic techniques to prevent infection.
Adverse reaction to anesthesia or other drugs.Carefully calculate and administer the correct dosages of all substances. Monitor the animal closely during and after administration for any signs of distress.
Severe cardiovascular collapse due to the experimental intervention.Consider a dose-response study for this compound to determine the optimal therapeutic window. Monitor cardiovascular parameters continuously to detect early signs of distress.
This compound-Specific Troubleshooting
Observed Problem Potential Cause Recommended Solution
Lack of Expected Cardioprotective Effect Inactive this compound.This compound is a peptide and can degrade. Prepare fresh stock solutions and store them properly at -20°C for long-term storage. For working solutions, prepare them fresh on the day of the experiment. Avoid repeated freeze-thaw cycles.
Incorrect dosage or administration route.The effective dose of this compound in rats for cardioprotection has been reported as 1 mg/kg administered intravenously.[4] Ensure accurate calculation of the dose based on the animal's body weight.
Bradykinin B2 receptor antagonism.The cardioprotective effects of this compound are mediated by bradykinin. If co-administering other drugs, ensure they do not interfere with the bradykinin pathway. The effect can be blocked by the B2 receptor antagonist HOE-140.[5]
Unexpected Hypotensive Response Potentiation of endogenous bradykinin.This compound inhibits aminopeptidase P, leading to an accumulation of bradykinin, which is a potent vasodilator. This can cause a drop in blood pressure.[6] Monitor blood pressure closely after this compound administration.
Interaction with other medications.If co-administering with other drugs that affect blood pressure (e.g., ACE inhibitors), be aware of potential synergistic hypotensive effects.
Variable Results Between Animals Genetic variability in the kallikrein-kinin system.Be aware that there can be inter-individual differences in the response to bradykinin potentiation. Use a sufficient number of animals per group to ensure statistical power.
Differences in the baseline levels of bradykinin.The effect of this compound will depend on the endogenous levels of bradykinin. Ensure that experimental conditions that could influence these levels (e.g., stress, inflammation) are well-controlled.

Frequently Asked Questions (FAQs)

What is the primary mechanism of action for this compound's cardiovascular effects?

This compound is a potent and selective inhibitor of aminopeptidase P (APP). APP is one of the key enzymes responsible for the degradation of bradykinin. By inhibiting APP, this compound leads to an accumulation of endogenous bradykinin. Bradykinin then acts on its B2 receptors to exert various cardiovascular effects, including vasodilation and cardioprotection.[3][7][8]

What is the recommended dose and route of administration for this compound in rats for studying cardioprotection?

Based on published studies, a dose of 1 mg/kg of this compound administered intravenously (i.v.) 5 minutes before the induction of ischemia has been shown to be effective in reducing myocardial infarct size in rats.[4]

How should I prepare and store this compound solutions?

This compound is a peptide inhibitor. For long-term storage, it is recommended to store the lyophilized powder at -20°C. Stock solutions can be prepared in a suitable solvent, such as sterile saline or a buffer, and should also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles. For in-vivo experiments, it is best to prepare fresh working solutions from the stock on the day of the experiment.

I am not observing the expected reduction in infarct size with this compound. What could be the reason?

Several factors could contribute to this:

  • Inactive this compound: Ensure your this compound is active and has been stored correctly.

  • Incorrect Timing of Administration: this compound should be administered before the ischemic event to exert its protective effects.

  • Inappropriate Experimental Model: The cardioprotective effects of this compound have been demonstrated in models of ischemia/reperfusion injury. The effects in other models of cardiovascular disease may differ.

  • Concomitant Medications: If you are using other drugs, they might interfere with the bradykinin pathway. For example, the bradykinin B2 receptor antagonist HOE-140 can block the effects of this compound.[5]

I am observing a significant drop in blood pressure after this compound administration. Is this expected?

Yes, a hypotensive effect can be an expected consequence of this compound administration. By increasing the levels of bradykinin, a potent vasodilator, this compound can lead to a decrease in blood pressure.[6] The magnitude of this effect may depend on the dose of this compound and the baseline cardiovascular state of the animal.

Are there any known off-target effects of this compound?

Current research suggests that this compound is a selective inhibitor of aminopeptidase P.[3] However, as with any pharmacological agent, the possibility of off-target effects cannot be entirely ruled out, especially at higher concentrations. It is important to note that some bradykinin fragments may have biological activity that is not mediated by B1 or B2 receptors, which could lead to unexpected effects.[6][7]

Quantitative Data Summary

The following tables summarize the key quantitative data from in-vivo studies on the cardiovascular effects of this compound.

Table 1: Effect of this compound on Myocardial Infarct Size in Rats

Treatment GroupDoseInfarct Size (% of Area at Risk)Reference
Saline (Control)-40 ± 2[3][8]
This compound1 mg/kg i.v.18 ± 2[3][8]
Ramiprilat (ACE inhibitor)50 µg/kg i.v.18 ± 3[3][8]
This compound + Ramiprilat1 mg/kg + 50 µg/kg i.v.20 ± 4[3][8]
This compound + HOE-1401 mg/kg + 500 µg/kg i.v.49 ± 4[3][8]

Table 2: Effect of this compound on Enzyme Release in Isolated Rat Hearts (Ischemia/Reperfusion)

Treatment GroupReduction in Creatine Kinase (CK) Release (%)Reduction in Lactate Dehydrogenase (LDH) Release (%)Reference
This compound6874[5][7]
Ramiprilat (ACE inhibitor)6881[5][7]

Table 3: Effect of this compound on Blood Pressure Response to Bradykinin in Rats

TreatmentEffect on Bradykinin-Induced HypotensionReference
This compoundDoubled the maximum blood pressure response[6]
This compoundDoubled the area under the curve (AUC) of the blood pressure response[6]

Experimental Protocols

Protocol 1: In-Vivo Rat Model of Myocardial Ischemia/Reperfusion

This protocol describes a common model to assess the cardioprotective effects of this compound.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • Anesthetic (e.g., sodium pentobarbital)

  • This compound

  • Saline (vehicle)

  • Surgical instruments

  • Ventilator

  • ECG monitoring system

  • Triphenyltetrazolium chloride (TTC) stain

  • Evans blue dye

Procedure:

  • Anesthesia and Ventilation: Anesthetize the rat with an appropriate anesthetic. Intubate the trachea and ventilate the animal with a rodent ventilator.

  • Surgical Preparation: Perform a left thoracotomy to expose the heart. Place a ligature (e.g., 6-0 silk suture) around the left anterior descending (LAD) coronary artery.

  • Drug Administration: Administer this compound (1 mg/kg) or vehicle (saline) intravenously via the femoral vein 5 minutes before coronary artery occlusion.

  • Ischemia: Induce regional ischemia by tightening the ligature around the LAD. Successful occlusion can be confirmed by observing regional cyanosis of the myocardial surface and changes in the ECG (e.g., ST-segment elevation). Maintain ischemia for 30 minutes.

  • Reperfusion: Release the ligature to allow for reperfusion of the previously occluded vessel. Continue to monitor the animal for a reperfusion period of 2-3 hours.

  • Infarct Size Determination: At the end of the reperfusion period, re-occlude the LAD and inject Evans blue dye intravenously to delineate the area at risk (AAR - the area not stained blue).

  • Euthanize the animal, excise the heart, and slice the ventricles. Incubate the slices in 1% TTC stain. The non-infarcted tissue will stain red, while the infarcted tissue will appear pale white.

  • Image Analysis: Digitize the heart slices and quantify the AAR and infarct size using image analysis software. Express the infarct size as a percentage of the AAR.

Visualizations

Signaling_Pathway This compound This compound APP Aminopeptidase P (APP) This compound->APP Inhibits Bradykinin Bradykinin APP->Bradykinin Degrades B2R Bradykinin B2 Receptor Bradykinin->B2R Activates NO_Prostacyclin Nitric Oxide (NO) & Prostacyclin Release B2R->NO_Prostacyclin Stimulates Cardioprotection Cardioprotection B2R->Cardioprotection Mediates Vasodilation Vasodilation NO_Prostacyclin->Vasodilation

Caption: Signaling pathway of this compound's cardiovascular effects.

Experimental_Workflow start Start anesthesia Anesthesia & Ventilation start->anesthesia surgery Surgical Preparation (Thoracotomy & LAD Ligature) anesthesia->surgery drug_admin Drug Administration (this compound or Vehicle) surgery->drug_admin ischemia Induce Ischemia (30 min LAD Occlusion) drug_admin->ischemia reperfusion Reperfusion (2-3 hours) ischemia->reperfusion staining Infarct Size Staining (Evans Blue & TTC) reperfusion->staining analysis Image Analysis & Quantification staining->analysis end End analysis->end

Caption: Experimental workflow for in-vivo ischemia/reperfusion model.

Troubleshooting_Logic problem Problem: No Cardioprotective Effect of this compound check_this compound Is this compound solution fresh and properly stored? problem->check_this compound check_dose Was the correct dose (1 mg/kg i.v.) administered? check_this compound->check_dose Yes solution_this compound Solution: Prepare fresh this compound solution. check_this compound->solution_this compound No check_timing Was this compound given before ischemia? check_dose->check_timing Yes solution_dose Solution: Verify dose calculation and administration route. check_dose->solution_dose No check_model Is the experimental model appropriate? check_timing->check_model Yes solution_timing Solution: Administer this compound 5 min before LAD occlusion. check_timing->solution_timing No check_antagonists Are any bradykinin antagonists being used? check_model->check_antagonists Yes solution_model Solution: Use a validated ischemia/reperfusion model. check_model->solution_model No solution_antagonists Solution: Avoid co-administration of B2 receptor antagonists. check_antagonists->solution_antagonists Yes

Caption: Troubleshooting logic for lack of this compound effect.

References

Navigating Apstatin: A Technical Guide to Consistent Experimental Outcomes

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A new technical support center has been launched to assist researchers, scientists, and drug development professionals in addressing the inherent variability in experimental results when working with Apstatin, a potent aminopeptidase P (APP) inhibitor. This resource provides comprehensive troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to promote reproducibility and accuracy in research.

This compound's role in preventing the degradation of bradykinin, a key cardiovascular peptide, makes it a valuable tool in cardioprotection research. However, like many peptide-based inhibitors, experimental outcomes can be influenced by a variety of factors. This technical support center aims to empower researchers to identify and mitigate these variables, leading to more robust and reliable data.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during this compound-based experiments, from inconsistent enzyme inhibition to unexpected results in cell-based assays.

Q1: My this compound-based aminopeptidase P (APP) inhibition assay is showing high variability between replicates. What are the potential causes?

A1: Variability in APP inhibition assays can stem from several factors:

  • This compound Preparation and Storage:

    • Solubility: this compound is often dissolved in organic solvents like DMSO to create a stock solution. Incomplete dissolution or precipitation upon dilution into aqueous assay buffers can lead to inconsistent concentrations. It is crucial to ensure the final DMSO concentration is low (typically <1%) and consistent across all wells to avoid solvent-induced artifacts.

    • Stability: As a peptide-based molecule, this compound can be susceptible to degradation. Frequent freeze-thaw cycles of stock solutions should be avoided. Aliquoting the stock solution is highly recommended. The stability of this compound in your specific assay buffer and at your experimental temperature should also be considered.

    • Lot-to-Lot Variability: While suppliers strive for consistency, minor differences between batches of this compound can occur. It is good practice to qualify a new lot of this compound by running a standard inhibition curve and comparing the IC50 value to previous batches.

  • Assay Conditions:

    • Buffer Composition: The type of buffer, its pH, and the presence of additives can influence both enzyme activity and this compound's inhibitory potential. It is important to use a consistent buffer system and pH throughout the experiment.

    • Enzyme and Substrate Quality: The purity and activity of the aminopeptidase P enzyme and its substrate are critical. Ensure they are stored correctly and are not subject to degradation.

    • Incubation Times and Temperatures: Precise and consistent incubation times and temperatures are essential for reproducible results.

  • Pipetting and Plate Effects:

    • Pipetting Accuracy: Inaccurate pipetting, especially of small volumes, can introduce significant error. Calibrated pipettes and proper technique are crucial.

    • Edge Effects: In multi-well plates, wells at the edge can be prone to evaporation, leading to changes in reagent concentrations. Using a humidified incubator and avoiding the outermost wells can mitigate this issue.

Q2: I am observing lower than expected potency (higher IC50) for this compound in my cell-based assay compared to in vitro enzyme assays. Why might this be?

A2: Discrepancies between in vitro and cell-based assay results are common and can be attributed to several factors:

  • Cell Permeability: this compound's ability to cross the cell membrane and reach its intracellular target can be limited. The physicochemical properties of the compound and the specific cell type being used will influence its uptake.

  • Stability in Cell Culture Media: Components in cell culture media, such as serum proteins, can bind to this compound, reducing its effective concentration.[1] Furthermore, the complex composition of media can potentially lead to the degradation of this compound over the course of the experiment.[2][3][4][5]

  • Off-Target Effects: In a cellular context, this compound could potentially interact with other proteins or pathways, leading to indirect effects that may mask its direct inhibitory activity on APP.[6][7]

  • Cellular Efflux Pumps: Cells may actively transport this compound out, reducing its intracellular concentration and apparent potency.

Q3: My bradykinin detection assay, used to measure the downstream effects of this compound, is giving inconsistent readings. How can I troubleshoot this?

A3: Measuring bradykinin levels can be challenging due to its short half-life and susceptibility to degradation.[8] Here are some key considerations:

  • Sample Collection and Handling: Rapid degradation of bradykinin in biological samples is a major source of variability. It is critical to use protease inhibitors in your collection tubes and to process samples quickly at low temperatures.

  • Assay Sensitivity and Specificity: The choice of bradykinin detection assay (e.g., ELISA, LC-MS/MS) is important. Ensure the assay has the required sensitivity and is not subject to interference from other components in the sample matrix.

  • Standard Curve and Controls: A reliable standard curve and appropriate positive and negative controls are essential for accurate quantification.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, providing a reference for expected experimental outcomes.

Table 1: this compound Inhibitory Potency (IC50 & Ki)

Target EnzymeSpeciesIC50 (µM)Ki (µM)Assay ConditionsReference
Aminopeptidase PHuman2.9-Membrane-bound enzyme[9]
Aminopeptidase PRat-2.6Purified lung membrane-bound enzyme[10]
Aminopeptidase PBovine-~3Solubilized lung enzyme[4]
Aminopeptidase PHuman2.3-Recombinant secreted hmAPP[11]

Note: IC50 and Ki values can vary depending on the specific assay conditions, including substrate concentration and enzyme source.

Table 2: Factors Influencing this compound Experimental Variability

FactorPotential Impact on ResultsMitigation Strategies
This compound Storage Decreased activity due to degradation.Aliquot stock solutions to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C.
This compound Solubility Inconsistent dosing due to precipitation.Prepare stock solutions in 100% DMSO. Ensure final DMSO concentration in assay is low (<1%) and consistent. Visually inspect for precipitation after dilution.
Buffer pH Altered enzyme activity and/or this compound stability.Maintain a consistent and optimal pH for the aminopeptidase P enzyme throughout the experiment.
Cell Culture Media Components Reduced effective concentration due to protein binding or degradation.Perform experiments in serum-free media if possible. Evaluate this compound stability in the specific media being used.
Lot-to-Lot Variability Inconsistent potency.Qualify new lots of this compound by comparing IC50 values to a reference standard.

Experimental Protocols & Methodologies

To ensure experimental consistency, detailed protocols for key assays are provided below.

Aminopeptidase P (APP) Inhibition Assay (Fluorometric)

This protocol describes a general method for determining the inhibitory activity of this compound against aminopeptidase P using a fluorogenic substrate.

Materials:

  • Aminopeptidase P (purified or recombinant)

  • This compound

  • Fluorogenic APP substrate (e.g., Lys(Abz)-Pro-Pro-pNA)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare this compound Dilutions: Prepare a serial dilution of this compound in the assay buffer. Also, prepare a vehicle control (e.g., buffer with the same final concentration of DMSO as the highest this compound concentration).

  • Enzyme Preparation: Dilute the APP enzyme to the desired working concentration in the assay buffer.

  • Assay Reaction:

    • Add a defined volume of the diluted this compound or vehicle control to each well of the microplate.

    • Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Measurement: Immediately begin monitoring the increase in fluorescence over time using a microplate reader with appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Calculate the initial reaction velocity (V) for each concentration of this compound.

    • Normalize the velocities to the vehicle control to determine the percent inhibition.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Cell-Based Bradykinin Signaling Assay

This protocol outlines a general approach to assess the effect of this compound on bradykinin-induced signaling in a cell-based system.

Materials:

  • Cells expressing the bradykinin B2 receptor (e.g., HEK293-B2R)

  • This compound

  • Bradykinin

  • Cell culture medium (consider serum-free for the experiment)

  • Assay buffer (e.g., HBSS)

  • Calcium flux indicator dye (e.g., Fluo-4 AM) or other suitable readout for bradykinin signaling (e.g., IP-1 accumulation assay kit)

  • 96-well clear-bottom black microplate

  • Fluorescence microplate reader or appropriate detection instrument

Procedure:

  • Cell Seeding: Seed the cells into the microplate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment:

    • Wash the cells with assay buffer.

    • Pre-incubate the cells with various concentrations of this compound or vehicle control in assay buffer for a defined period (e.g., 30-60 minutes) at 37°C.

  • Bradykinin Stimulation: Add a fixed concentration of bradykinin to the wells to stimulate the B2 receptor.

  • Signal Detection:

    • For Calcium Flux: If using a calcium indicator dye, measure the fluorescence intensity immediately after adding bradykinin and continue to monitor for a specific duration.

    • For Second Messenger Accumulation: Follow the manufacturer's instructions for the specific assay kit being used. This typically involves a longer incubation period after bradykinin stimulation before cell lysis and signal detection.

  • Data Analysis:

    • Determine the response (e.g., peak fluorescence, second messenger concentration) for each this compound concentration.

    • Normalize the data to the response observed with bradykinin alone (vehicle control).

    • Plot the normalized response against the this compound concentration to evaluate its effect on bradykinin signaling.

Visualizing Key Processes

To further aid in understanding the experimental context, the following diagrams illustrate important pathways and workflows.

Apstatin_Mechanism_of_Action This compound This compound APP Aminopeptidase P (APP) This compound->APP Inhibits Bradykinin Bradykinin (Active) APP->Bradykinin Degrades B2_Receptor Bradykinin B2 Receptor Bradykinin->B2_Receptor Activates Inactive_Fragments Inactive Fragments Cardioprotection Cardioprotective Effects B2_Receptor->Cardioprotection Leads to Troubleshooting_Workflow Start Inconsistent Experimental Results with this compound Check_Reagents Step 1: Verify Reagent Quality - this compound (Lot#, Storage, Solubility) - Enzyme/Substrate Activity - Cell Health & Passage Number Start->Check_Reagents Check_Protocol Step 2: Review Experimental Protocol - Pipetting Accuracy - Incubation Times & Temperatures - Buffer Composition & pH Check_Reagents->Check_Protocol Check_Assay Step 3: Evaluate Assay-Specific Factors - Plate Edge Effects - Instrument Settings - Control Performance Check_Protocol->Check_Assay Analyze_Data Step 4: Re-analyze Data - Check for Outliers - Use Appropriate Statistical Analysis Check_Assay->Analyze_Data Optimize Step 5: Optimize Protocol - Titrate Reagents - Adjust Incubation Parameters Analyze_Data->Optimize End Consistent Results Optimize->End

References

Apstatin Technical Support Center: Optimizing Cardioprotective Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for utilizing Apstatin in pre-clinical research focused on its cardioprotective effects. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in cardioprotection?

This compound is a selective inhibitor of aminopeptidase P (APP).[1] Its cardioprotective effect stems from its ability to prevent the degradation of bradykinin, a potent endogenous peptide.[1][2] By inhibiting APP, this compound increases the local concentration of bradykinin in the myocardium. Bradykinin then activates its B2 receptors, initiating a signaling cascade that leads to cardioprotection against ischemia-reperfusion injury.[1][3][4]

Q2: What is the recommended dosage of this compound for in vivo cardioprotection studies in rats?

While specific optimal dosages may vary based on the experimental model, published studies have demonstrated significant cardioprotection in rat models of myocardial ischemia-reperfusion. The administration of this compound has been shown to reduce myocardial infarct size by approximately 45%.[1] It is crucial to perform dose-response studies in your specific experimental setup to determine the optimal concentration.

Q3: How should this compound be prepared and administered for in vivo experiments?

For in vivo studies in rats, this compound is typically administered intravenously. While the specific solvent is not always detailed in publications, sterile saline is a common vehicle for intravenous administration of peptides. It is recommended to prepare fresh solutions for each experiment to ensure stability and potency. Administration is often performed as a bolus injection prior to the induction of ischemia.[1][2]

Q4: What are the expected quantitative effects of this compound on markers of cardiac injury?

In rat models of ischemia-reperfusion injury, this compound has been shown to significantly reduce the size of the myocardial infarct.[1][2] Furthermore, in isolated rat heart preparations, this compound has demonstrated a marked reduction in the release of key cardiac enzymes that are indicative of cellular damage.

Table 1: Summary of this compound's Cardioprotective Effects in Pre-clinical Models

ParameterModelTreatmentResultCitation
Myocardial Infarct Size (% of Area at Risk)In vivo rat model of ischemia (30 min) and reperfusion (3 hr)Saline (Control)40 ± 2%[1][2]
This compound18 ± 2%[1][2]
Ramiprilat (ACE inhibitor)18 ± 3%[1][2]
Creatine Kinase (CK) Release (Post-ischemia vs. Pre-ischemia)Isolated perfused rat heartControl-[5]
This compound68% reduction[5]
Ramiprilat68% reduction[5]
Lactate Dehydrogenase (LDH) Release (Post-ischemia vs. Pre-ischemia)Isolated perfused rat heartControl-[5]
This compound74% reduction[5]
Ramiprilat81% reduction[5]

Troubleshooting Guide

Issue 1: Suboptimal or no reduction in infarct size observed after this compound administration.

  • Possible Cause 1: Inadequate Dosage.

    • Troubleshooting: Perform a dose-response curve to identify the optimal cardioprotective concentration of this compound in your specific model. The effective dose may vary depending on the animal strain, age, and the severity of the ischemic insult.

  • Possible Cause 2: Timing of Administration.

    • Troubleshooting: In published studies, this compound is administered prior to the onset of ischemia.[1][2] Ensure that the administration timing in your protocol allows for adequate distribution and target engagement before the ischemic event. A typical pre-treatment time is 5 minutes before coronary artery ligation.[2]

  • Possible Cause 3: Bradykinin B2 Receptor Blockade.

    • Troubleshooting: The cardioprotective effect of this compound is dependent on the activation of bradykinin B2 receptors.[1] Co-administration of a B2 receptor antagonist, such as HOE140, should abolish the protective effect of this compound.[1][2] This can be used as a negative control to confirm the mechanism of action in your model. If the protective effect is still observed in the presence of a B2 receptor antagonist, it may suggest an off-target effect or a different mechanism in your specific experimental conditions.

  • Possible Cause 4: Instability of this compound Solution.

    • Troubleshooting: Prepare this compound solutions fresh for each experiment. Avoid repeated freeze-thaw cycles.

Issue 2: High variability in experimental outcomes.

  • Possible Cause 1: Inconsistent Ischemia-Reperfusion Injury.

    • Troubleshooting: The surgical procedure for inducing myocardial ischemia, typically by ligating the left anterior descending (LAD) coronary artery, requires precision to ensure a consistent area at risk.[6][7][8] Variations in the ligation site can lead to significant differences in infarct size.[6] Implement standardized surgical procedures and consider using imaging techniques to verify the ischemic area.

  • Possible Cause 2: Animal Strain and Health.

    • Troubleshooting: Use a consistent strain, age, and weight of animals for your experiments. Ensure the animals are healthy and free from underlying conditions that could affect cardiovascular function.

Experimental Protocols

In Vivo Rat Model of Myocardial Ischemia-Reperfusion

This protocol is a generalized representation based on published studies.[1][2]

  • Animal Preparation: Anesthetize male Wistar rats (or other appropriate strain). The choice of anesthesia should be consistent across all experimental groups.

  • Surgical Procedure:

    • Perform a thoracotomy to expose the heart.

    • Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. Successful ligation is typically confirmed by a change in the color of the myocardial tissue.

  • Drug Administration:

    • Administer this compound or vehicle control (e.g., sterile saline) via intravenous injection (e.g., into the femoral vein) 5 minutes prior to LAD ligation.[2]

  • Ischemia and Reperfusion:

    • Maintain the LAD ligation for 30 minutes.[1][2]

    • After the ischemic period, release the ligature to allow for reperfusion of the coronary artery.

    • Continue reperfusion for 3 hours.[2]

  • Infarct Size Determination:

    • At the end of the reperfusion period, excise the heart.

    • Perfuse the heart with a stain, such as 2,3,5-triphenyltetrazolium chloride (TTC), to differentiate between viable (stained) and infarcted (unstained) tissue.

    • Calculate the infarct size as a percentage of the area at risk.

Signaling Pathways & Visualizations

This compound's Cardioprotective Signaling Pathway

This compound's primary cardioprotective effect is mediated through the potentiation of the bradykinin signaling pathway. By inhibiting aminopeptidase P (APP), this compound prevents the breakdown of bradykinin. The elevated levels of bradykinin then activate the constitutively expressed bradykinin B2 receptors on cardiomyocytes and endothelial cells. This activation triggers a downstream cascade involving the production of nitric oxide (NO) and prostacyclin, which are key mediators of cardioprotection.[9][10]

Apstatin_Signaling_Pathway This compound This compound APP Aminopeptidase P (APP) This compound->APP inhibits Bradykinin_deg Bradykinin Degradation APP->Bradykinin_deg mediates Bradykinin Bradykinin Bradykinin->Bradykinin_deg B2R Bradykinin B2 Receptor Bradykinin->B2R activates Signaling Downstream Signaling (e.g., NO, Prostacyclin) B2R->Signaling leads to Cardioprotection Cardioprotection (Reduced Infarct Size) Signaling->Cardioprotection results in

Caption: this compound inhibits APP, increasing bradykinin levels and promoting cardioprotection.

Experimental Workflow for In Vivo Cardioprotection Study

The following diagram outlines the key steps in a typical in vivo experiment to evaluate the cardioprotective effects of this compound.

Experimental_Workflow start Start animal_prep Animal Preparation (Anesthesia) start->animal_prep surgery Surgical Procedure (Thoracotomy, LAD Ligation) animal_prep->surgery drug_admin Drug Administration (this compound or Vehicle) surgery->drug_admin ischemia Ischemia (30 min) drug_admin->ischemia reperfusion Reperfusion (3 hr) ischemia->reperfusion infarct_stain Infarct Size Staining (TTC) reperfusion->infarct_stain analysis Data Analysis infarct_stain->analysis end End analysis->end

Caption: Workflow for in vivo evaluation of this compound's cardioprotective effects.

References

Validation & Comparative

Apstatin's Selectivity Profile: A Comparative Guide to its Cross-Reactivity with Other Peptidases

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Apstatin is a potent and selective inhibitor of Aminopeptidase P (APP), a metallopeptidase that plays a crucial role in the renin-angiotensin and kinin-kallikrein systems by cleaving the N-terminal Xaa-Pro bond of peptides.[1] Its selectivity is a critical attribute for its utility as a research tool and its potential as a therapeutic agent. This guide provides a comprehensive comparison of this compound's cross-reactivity with other peptidases, supported by available experimental data, detailed experimental protocols, and visual representations of relevant pathways and workflows.

Quantitative Analysis of this compound's Inhibitory Activity

This compound exhibits high affinity for its primary target, Aminopeptidase P, with inhibitory constants in the low micromolar to nanomolar range. While extensively studied for its interaction with APP, data on its cross-reactivity with a broad range of other peptidases is limited in publicly available literature. The following table summarizes the available quantitative data on this compound's inhibitory activity.

PeptidaseSourceIC50 / KiReference
Aminopeptidase P (human)IC50: 2.9 µM[2]
Aminopeptidase P (rat)Ki: 2.6 µM
Aminopeptidase P (bacterial)Inhibited[3]
Prolidase (X-Pro dipeptidase)Some inhibition[2]
Leucyl aminopeptidaseSome inhibition[2]
Angiotensin-Converting Enzyme (ACE)No inhibition[4]
Various other membrane-bound peptidasesNot inhibited[3]

Note: "Some inhibition" indicates that the source mentions inhibitory activity but does not provide specific IC50 or Ki values. The lack of extensive quantitative data highlights a gap in the current understanding of this compound's complete selectivity profile.

Experimental Protocols

The determination of an inhibitor's selectivity profile is crucial for its characterization. Below is a detailed, representative protocol for a fluorogenic peptidase inhibition assay that can be adapted to assess the cross-reactivity of this compound against various peptidases.

General Fluorogenic Peptidase Inhibition Assay

This protocol is a generalized procedure based on common practices for assessing peptidase activity and inhibition. Specific parameters such as substrate concentration, enzyme concentration, and incubation times should be optimized for each specific peptidase.

Materials:

  • Purified peptidase of interest

  • This compound (or other inhibitors) of varying concentrations

  • Fluorogenic peptide substrate specific to the peptidase (e.g., Gly-Pro-AMC for DPP-IV, Leu-AMC for Leucyl Aminopeptidase)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the fluorogenic substrate in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired working concentration in Assay Buffer. The final substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) for the specific enzyme.

    • Prepare a stock solution of this compound in a suitable solvent. Perform serial dilutions to obtain a range of inhibitor concentrations.

    • Dilute the purified peptidase to the desired working concentration in Assay Buffer. The optimal concentration should provide a linear reaction rate over the desired time course.

  • Assay Setup:

    • In a 96-well black microplate, add the following to each well:

      • Blank (no enzyme): Assay Buffer and substrate.

      • Control (no inhibitor): Assay Buffer, enzyme solution, and substrate.

      • Inhibitor wells: Assay Buffer, enzyme solution, varying concentrations of this compound, and substrate.

    • The final volume in each well should be consistent (e.g., 100 µL).

  • Incubation:

    • Pre-incubate the enzyme with the inhibitor (or Assay Buffer for the control) for a set period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for inhibitor binding.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

    • Immediately place the microplate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 360/460 nm for AMC).

    • Measure the fluorescence intensity kinetically over a specific time period (e.g., 30-60 minutes) at regular intervals.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve) for each well.

    • Subtract the rate of the blank from all other wells.

    • Determine the percent inhibition for each this compound concentration relative to the control (no inhibitor) reaction.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Visualizing Experimental Workflow and Signaling Pathways

To further aid in the understanding of the experimental process and the biological context of the peptidases discussed, the following diagrams are provided.

G Experimental Workflow for Peptidase Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Solution add_reagents Add Enzyme and Inhibitor to Microplate prep_enzyme->add_reagents prep_inhibitor Prepare Inhibitor Dilutions (this compound) prep_inhibitor->add_reagents prep_substrate Prepare Fluorogenic Substrate initiate_reaction Initiate Reaction with Substrate prep_substrate->initiate_reaction pre_incubate Pre-incubate (e.g., 15-30 min at 37°C) add_reagents->pre_incubate pre_incubate->initiate_reaction measure_fluorescence Measure Fluorescence Kinetically initiate_reaction->measure_fluorescence calculate_rate Calculate Reaction Rates measure_fluorescence->calculate_rate determine_inhibition Determine Percent Inhibition calculate_rate->determine_inhibition calculate_ic50 Calculate IC50 Value determine_inhibition->calculate_ic50

Caption: A flowchart illustrating the key steps in a typical fluorogenic peptidase inhibition assay.

Signaling Pathways of Potentially Cross-Reactive Peptidases

While this compound is highly selective for APP, understanding the roles of other peptidases that show even minor inhibition is important for interpreting experimental results.

Prolidase Signaling:

Prolidase is a dipeptidase that specifically cleaves C-terminal proline-containing dipeptides. It plays a crucial role in the final stages of collagen degradation and has been implicated in various signaling pathways.

G Simplified Prolidase Signaling Collagen Collagen ProlineDi Proline-containing Dipeptides Collagen->ProlineDi Prolidase Prolidase ProlineDi->Prolidase Proline Proline Prolidase->Proline Cell_Growth Cell Growth & Proliferation Prolidase->Cell_Growth regulates EGFR_Signal EGFR Signaling Prolidase->EGFR_Signal regulates Collagen_Synth Collagen Synthesis Proline->Collagen_Synth Integrin_Signal β1-Integrin Signaling Integrin_Signal->Prolidase activates

Caption: Prolidase's role in collagen metabolism and its interaction with key signaling pathways.[5][6][7]

Leucyl Aminopeptidase Signaling:

Leucyl aminopeptidases are exopeptidases that remove N-terminal leucine residues from peptides and proteins. They are involved in various cellular processes, including protein turnover and signal transduction.[8][9][10]

G Leucyl Aminopeptidase in Cellular Processes Peptides Peptides & Proteins LAP Leucyl Aminopeptidase Peptides->LAP AminoAcids Amino Acids (e.g., Leucine) LAP->AminoAcids Wound_Signal Wound Signaling (in plants) LAP->Wound_Signal regulates Protein_Turnover Protein Turnover AminoAcids->Protein_Turnover mTORC1_Signal mTORC1 Signaling AminoAcids->mTORC1_Signal activates

Caption: The function of Leucyl Aminopeptidase in protein metabolism and its connection to cellular signaling.[8][11]

Conclusion

References

A Comparative Analysis of Apstatin and Bestatin for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A Detailed Guide to Two Potent Aminopeptidase Inhibitors

For researchers and professionals in drug development, the selection of appropriate chemical tools is paramount for dissecting cellular signaling and developing novel therapeutics. Apstatin and Bestatin are two widely utilized aminopeptidase inhibitors, each with distinct selectivity profiles and biological effects. This guide provides a comprehensive, data-driven comparison of their performance, supported by experimental protocols and visual representations of their mechanisms of action.

At a Glance: Key Differences

FeatureThis compoundBestatin
Primary Target(s) Aminopeptidase P (APP)Aminopeptidase N (APN/CD13), Leucine Aminopeptidase (LAP), Aminopeptidase B (APB)
Primary Signaling Pathway Bradykinin PathwayApoptosis, Immunomodulation
Key Cellular Effects Cardioprotection, VasodilationInduction of apoptosis, cell growth inhibition, immune response stimulation

Quantitative Performance Analysis

The inhibitory potency of this compound and Bestatin against their primary targets and other aminopeptidases is summarized below. This data, compiled from multiple studies, highlights their distinct selectivity profiles.

InhibitorEnzymeSpecies/SourceKiIC50References
This compound Aminopeptidase P (APP)Rat Lung2.6 µM-[1]
Aminopeptidase P (APP)Human-2.9 µM[2]
Aminopeptidase P (APP)-~3 µM-[3]
Leucyl Aminopeptidase-->100 µM[2]
Prolidase-->100 µM[2]
Bestatin Aminopeptidase N (APN/CD13)--5 nM[4][5]
Leucine Aminopeptidase (LAP)--20 nM
Aminopeptidase B (APB)--60 nM
Cytosol Aminopeptidase--0.5 nM[4][5]
Zinc Aminopeptidase--0.28 µM[4][5]
Aminopeptidase A--No Inhibition[6]
Trypsin, Chymotrypsin, Elastase, Papain, Pepsin, ThermolysinNo Inhibition[6]

Signaling Pathways and Mechanisms of Action

This compound and the Bradykinin Pathway

This compound is a selective inhibitor of Aminopeptidase P (APP), an enzyme responsible for cleaving the N-terminal arginine from bradykinin.[3][7] By inhibiting APP, this compound prevents the degradation of bradykinin, leading to its accumulation.[1] Elevated bradykinin levels then lead to enhanced activation of the bradykinin B2 receptor, a G-protein coupled receptor.[8][9] This activation triggers downstream signaling cascades, including the production of inositol triphosphate (IP3) and the mobilization of intracellular calcium, ultimately resulting in vasodilation and cardioprotective effects.[10]

This compound This compound APP Aminopeptidase P (APP) This compound->APP Inhibits Bradykinin_d Degraded Bradykinin APP->Bradykinin_d Degrades Bradykinin Bradykinin Bradykinin->APP Substrate B2R Bradykinin B2 Receptor Bradykinin->B2R Activates Gq Gq B2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Ca Ca²⁺ Release IP3->Ca Vaso Vasodilation & Cardioprotection Ca->Vaso

This compound's mechanism via the bradykinin pathway.
Bestatin and the Intrinsic Apoptosis Pathway

Bestatin exhibits a broader range of targets, including Aminopeptidase N (APN/CD13), Leucine Aminopeptidase (LAP), and Aminopeptidase B.[4][5] Its induction of apoptosis is a key cellular effect.[11] Bestatin treatment can lead to the activation of the intrinsic apoptosis pathway. This pathway is initiated by mitochondrial stress, leading to the release of cytochrome c. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates the initiator caspase-9.[12][13] Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3 and caspase-7, which execute the final stages of apoptosis by cleaving various cellular substrates.[14][15]

Bestatin Bestatin Aminopeptidases Aminopeptidases (APN, LAP, APB) Bestatin->Aminopeptidases Inhibits Cellular_Stress Cellular Stress Aminopeptidases->Cellular_Stress Leads to Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Apaf1 Apaf-1 Cytochrome_c->Apaf1 Binds to Apoptosome Apoptosome Apaf1->Apoptosome Forms Caspase9 Pro-Caspase-9 Apoptosome->Caspase9 Activates Activated_Caspase9 Activated Caspase-9 Caspase9->Activated_Caspase9 Caspase37 Pro-Caspase-3, -7 Activated_Caspase9->Caspase37 Activates Activated_Caspase37 Activated Caspase-3, -7 Caspase37->Activated_Caspase37 Apoptosis Apoptosis Activated_Caspase37->Apoptosis Executes

Bestatin's role in the intrinsic apoptosis pathway.

Experimental Protocols

General Workflow for Comparative Inhibitor Analysis

A systematic approach is crucial for the direct comparison of enzyme inhibitors like this compound and Bestatin. The following workflow outlines the key steps for a robust comparative analysis.

A 1. Enzyme & Substrate Selection B 2. Primary Enzyme Assay A->B Optimize assay conditions C 3. Determine IC50 Values B->C Vary inhibitor concentration E 5. Selectivity Profiling B->E Test against a panel of related enzymes D 4. Determine Ki and Inhibition Type C->D Vary substrate concentration F 6. Cell-Based Assays D->F Validate in a cellular context E->F G 7. Data Analysis & Comparison F->G

Workflow for comparing enzyme inhibitors.
Detailed Protocol: Aminopeptidase P (APP) Inhibition Assay (Fluorometric)

This protocol is adapted for the determination of this compound's inhibitory activity against APP using a fluorogenic substrate.

Materials:

  • Purified Aminopeptidase P

  • This compound (and other inhibitors for comparison)

  • Fluorogenic APP substrate (e.g., Lys(N(epsilon)-2-aminobenzoyl)-Pro-Pro-4-nitroanilide)[16]

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • 96-well black microplates

  • Fluorometric microplate reader (Excitation/Emission wavelengths specific to the substrate)

Procedure:

  • Enzyme Preparation: Dilute the purified APP to the desired concentration in cold assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Reaction Setup:

    • To each well of the 96-well plate, add a fixed volume of the diluted enzyme.

    • Add varying concentrations of this compound to the respective wells.

    • Include a control well with the enzyme and buffer only (no inhibitor).

    • Include a blank well with buffer only.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic APP substrate to all wells to initiate the reaction.

  • Measurement: Immediately place the plate in the fluorometric microplate reader and measure the increase in fluorescence over time at 37°C.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves.

    • Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.

    • To determine the inhibition constant (Ki) and the mode of inhibition, repeat the experiment with varying concentrations of both the substrate and this compound.

Detailed Protocol: Leucine Aminopeptidase (LAP) Inhibition Assay (Colorimetric)

This protocol is suitable for assessing the inhibitory effect of Bestatin on LAP activity using a colorimetric substrate.

Materials:

  • Purified Leucine Aminopeptidase

  • Bestatin (and other inhibitors for comparison)

  • Colorimetric LAP substrate (e.g., L-Leucine-p-nitroanilide)[17]

  • Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • 96-well clear microplates

  • Spectrophotometric microplate reader (absorbance at 405 nm)

Procedure:

  • Enzyme Preparation: Dilute the purified LAP to a working concentration in cold assay buffer.

  • Inhibitor Preparation: Prepare a serial dilution of Bestatin in the assay buffer.

  • Reaction Setup:

    • In a 96-well plate, add a fixed volume of the diluted LAP enzyme to each well.

    • Add different concentrations of Bestatin to the designated wells.

    • Include a control well containing the enzyme and buffer (no inhibitor).

    • Include a blank well with buffer only.

  • Pre-incubation: Incubate the plate at 37°C for 15-30 minutes.

  • Reaction Initiation: Add the L-Leucine-p-nitroanilide substrate to all wells to start the reaction.

  • Measurement: Measure the absorbance at 405 nm at multiple time points to monitor the formation of p-nitroaniline.

  • Data Analysis:

    • Determine the initial reaction rates (V₀) from the linear range of the absorbance change over time.

    • Calculate the percentage of inhibition for each Bestatin concentration and plot against the log of the concentration to obtain the IC50 value.

    • Perform kinetic studies with varying substrate and inhibitor concentrations to determine the Ki and the type of inhibition.

Conclusion

This compound and Bestatin are valuable tools for studying the roles of specific aminopeptidases in cellular processes. This compound's high selectivity for Aminopeptidase P makes it an excellent probe for investigating the bradykinin signaling pathway and its physiological consequences. In contrast, Bestatin's broader inhibitory spectrum against multiple aminopeptidases, coupled with its ability to induce apoptosis, renders it a useful agent for cancer research and immunology studies. The choice between these two inhibitors should be guided by the specific research question and the target enzyme or pathway of interest. The provided data and protocols offer a solid foundation for researchers to design and execute experiments for a comprehensive and objective comparison of these two important inhibitors.

References

A Comparative Guide to the Structure-Activity Relationship of Apstatin Analogues as Aminopeptidase P Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Apstatin analogues, focusing on their structure-activity relationships (SAR) as inhibitors of aminopeptidase P (APP). The data presented is compiled from key research in the field to facilitate further drug design and development efforts.

Introduction to this compound and Aminopeptidase P

This compound is a potent inhibitor of membrane-bound aminopeptidase P (APP), an enzyme responsible for the degradation of bradykinin in various vascular beds.[1] Bradykinin is a potent vasodilator, and its potentiation through the inhibition of APP has shown therapeutic potential in cardiovascular diseases, including hypertension and myocardial ischemia/reperfusion injury.[1] this compound, with the chemical structure N-[(2S, 3R)-3-amino-2-hydroxy-4-phenyl-butanoyl]-L-prolyl-L-prolyl-L-alaninamide, has an IC50 value of 2.9 µM against human APP.[1] Understanding the SAR of this compound analogues is crucial for the development of more potent and selective APP inhibitors.

Quantitative Comparison of this compound Analogues

The inhibitory activities of various this compound analogues against human membrane-bound aminopeptidase P are summarized in the table below. The data highlights key structural modifications and their impact on potency.

CompoundN-Terminal ResidueP1 PositionP2 PositionC-Terminal ResidueIC50 (µM) for human APPReference
This compound (1) (2S, 3R)-3-amino-2-hydroxy-4-phenyl-butanoylL-ProlylL-ProlylL-Alaninamide2.9[1]
6 (2S, 3R)-3-amino-2-hydroxy-5-methyl-hexanoylL-ProlylL-ProlylL-Alaninamide0.23 [1]
7 (2R, 3S)-3-amino-2-hydroxy-5-methyl-hexanoylL-ProlylL-ProlylL-Alaninamide0.25[1]
8 (2S, 3S)-3-amino-2-hydroxy-5-methyl-hexanoylL-ProlylL-ProlylL-Alaninamide10[1]
9 (2R, 3R)-3-amino-2-hydroxy-5-methyl-hexanoylL-ProlylL-ProlylL-Alaninamide40[1]
10 (2S, 3R)-3-amino-2-hydroxy-4-phenyl-butanoylL-ProlylL-ProlylNone (acid)> 100[1]
11 (2S, 3R)-3-amino-2-hydroxy-4-phenyl-butanoylL-ProlylL-HydroxyprolylL-Alaninamide25[1]

Key SAR Observations:

  • N-Terminal Residue: Replacement of the N-terminal (2S, 3R)-3-amino-2-hydroxy-4-phenyl-butanoyl group with a (2S, 3R)-3-amino-2-hydroxy-5-methyl-hexanoyl residue (Compound 6 ) resulted in a significant increase in potency (IC50 = 0.23 µM).[1]

  • Stereochemistry: The stereochemistry of the N-terminal residue is critical for inhibitory activity. The (2R, 3S)-analogue (7 ) was nearly equipotent to the (2S, 3R) analogue (6 ), while the (2S, 3S)- (8 ) and (2R, 3R)-analogues (9 ) were considerably less potent.[1]

  • C-Terminal Residue: Removal of the C-terminal L-alaninamide (Compound 10 ) led to a dramatic loss of activity, indicating its importance for binding.[1]

  • Proline Ring Modification: Substitution of the second proline residue with hydroxyproline (Compound 11 ) also resulted in a significant decrease in affinity.[1]

Experimental Protocols

Aminopeptidase P Inhibition Assay

The following is a detailed methodology for determining the inhibitory activity of this compound analogues against aminopeptidase P, as adapted from the literature.

Materials:

  • Human membrane-bound aminopeptidase P (partially purified)

  • Fluorogenic substrate: Lys(Nε-2-aminobenzoyl)-Pro-Pro-4-nitroanilide

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Inhibitor compounds (this compound analogues) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplates (black, for fluorescence readings)

  • Fluorometric microplate reader (Excitation: 320 nm, Emission: 420 nm)

Procedure:

  • Enzyme Preparation: The enzyme solution is prepared by diluting the stock of partially purified human membrane-bound aminopeptidase P in the assay buffer to a final concentration that yields a linear reaction rate over the desired time course.

  • Inhibitor Preparation: A series of dilutions of the inhibitor compounds are prepared in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically ≤1%).

  • Assay Reaction:

    • To each well of the 96-well plate, add 50 µL of the assay buffer.

    • Add 25 µL of the diluted inhibitor solution to the test wells. For control wells (no inhibitor), add 25 µL of the assay buffer containing the same concentration of solvent.

    • Add 25 µL of the diluted enzyme solution to all wells.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 100 µL of the pre-warmed fluorogenic substrate solution to each well. The final substrate concentration should be at or near its Km value.

  • Fluorescence Measurement: Immediately after substrate addition, begin monitoring the increase in fluorescence intensity at 320 nm excitation and 420 nm emission using a microplate reader. Readings are taken at regular intervals (e.g., every minute) for a period of 15-30 minutes.

  • Data Analysis:

    • The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot.

    • The percent inhibition for each inhibitor concentration is calculated using the following formula: % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] * 100

    • The IC50 value, the concentration of inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway and Experimental Workflow

Bradykinin Signaling Pathway and Aminopeptidase P Inhibition

The following diagram illustrates the role of aminopeptidase P in the bradykinin signaling pathway and the mechanism of action of this compound analogues.

Bradykinin_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Bradykinin Bradykinin APP Aminopeptidase P (APP) Bradykinin->APP Degradation B2R Bradykinin B2 Receptor Bradykinin->B2R Binding & Activation Inactive_Peptides Inactive_Peptides APP->Inactive_Peptides G_Protein Gq/11 B2R->G_Protein PLC Phospholipase C G_Protein->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC Cellular_Response Vasodilation, etc. Ca_PKC->Cellular_Response Apstatin_Analogues Apstatin_Analogues Apstatin_Analogues->APP Inhibition

Caption: Inhibition of APP by this compound analogues prevents bradykinin degradation, enhancing B2 receptor signaling.

General Experimental Workflow for Screening APP Inhibitors

The following diagram outlines a typical workflow for the screening and evaluation of novel aminopeptidase P inhibitors.

Screening_Workflow Compound_Library Compound Library (this compound Analogues) Primary_Screening Primary Screening (High-Throughput Assay) Compound_Library->Primary_Screening Hit_Compounds Hit Compounds Primary_Screening->Hit_Compounds Dose_Response Dose-Response & IC50 Determination Hit_Compounds->Dose_Response Lead_Compounds Lead Compounds Dose_Response->Lead_Compounds Selectivity_Assay Selectivity Assays (vs. other peptidases) Lead_Compounds->Selectivity_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Selectivity_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Apstatin
Reactant of Route 2
Apstatin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.